Methyl quinoline-5-carboxylate
描述
属性
IUPAC Name |
methyl quinoline-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-14-11(13)9-4-2-6-10-8(9)5-3-7-12-10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQWVYSYQJRMDHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CC=NC2=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70500623 | |
| Record name | Methyl quinoline-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70500623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16675-62-0 | |
| Record name | Methyl quinoline-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70500623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"methyl quinoline-5-carboxylate chemical properties"
Chemical Properties, Synthesis, and Medicinal Chemistry Applications
Abstract
Methyl quinoline-5-carboxylate (CAS 16675-62-0) represents a critical scaffold in medicinal chemistry, serving as a bifurcated building block that offers distinct reactivity at the quinoline nitrogen, the carbocyclic ring (C5/C8 positions), and the ester functionality. This guide provides a comprehensive technical analysis of its physicochemical properties, scalable synthetic protocols, and reactivity profiles, specifically tailored for drug discovery workflows targeting kinase inhibition and infectious disease therapeutics.
Part 1: Molecular Architecture & Physicochemical Profile[1]
The physicochemical behavior of this compound is governed by the electronic push-pull system between the electron-deficient pyridine ring and the electron-withdrawing ester substituent on the benzene ring.
Structural Properties Table[1]
| Property | Value / Description |
| CAS Number | 16675-62-0 |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₉NO₂ |
| Molecular Weight | 187.19 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 70–74 °C (Experimental range) |
| Solubility | Soluble in DCM, MeOH, DMSO; Low solubility in water |
| pKa (Conjugate Acid) | ~4.2 (Estimated; reduced basicity vs. quinoline due to ester) |
| LogP | ~2.3 (Predicted) |
Electronic Distribution Analysis
-
Nitrogen (N1): The lone pair remains available for protonation or coordination, though its basicity is slightly attenuated by the inductive effect of the C5-ester.
-
C5 Position: The ester attachment point.[1] This position is sterically crowded (peri-interaction with C4-H), influencing the rotational barrier of the ester group.
-
C8 Position: The most electron-rich site remaining on the carbocyclic ring, making it the primary target for electrophilic aromatic substitution (SEAr) if forced.
Part 2: Synthetic Pathways & Scalability
Two primary protocols are recommended depending on scale and available starting materials.
Protocol A: Acid-Catalyzed Fischer Esterification (Scalable)
This is the industry-standard method for multi-gram synthesis, utilizing commercially available quinoline-5-carboxylic acid.[1]
-
Reagents: Quinoline-5-carboxylic acid (1.0 eq), Methanol (Solvent/Reactant), H₂SO₄ (Cat.[1] 0.5 eq).
-
Conditions: Reflux, 12–18 hours.[1]
-
Workup: Neutralization with NaHCO₃, extraction with DCM.
-
Yield: typically 85–95%.[1]
Protocol B: CDI-Mediated Esterification (Mild)
Preferred for small-scale, high-purity needs or when avoiding strong acids.[1]
-
Activation: Dissolve quinoline-5-carboxylic acid in anhydrous THF. Add 1.1 eq of 1,1'-Carbonyldiimidazole (CDI).[1][2] Stir at RT for 2 hours (CO₂ evolution observed).
-
Nucleophilic Attack: Add excess Methanol (5.0 eq) and catalytic DBU. Heat to 50°C for 4 hours.
-
Purification: Silica gel chromatography (Hexane/EtOAc).
Synthesis Workflow Diagram
Caption: Comparative synthetic routes showing acid-catalyzed vs. imidazole-activated pathways.
Part 3: Reactivity & Functionalization[1]
The scaffold offers three distinct vectors for chemical modification, essential for Structure-Activity Relationship (SAR) studies.
Functionalization Logic
-
Vector 1 (Ester Transformation): The methyl ester is a "mask" for the acid or a precursor to amides/hydrazides.[1]
-
Vector 2 (Ring Oxidation): The Nitrogen atom can be oxidized to the N-oxide, altering the electronic bias of the ring and enabling C2-functionalization via Boekelheide rearrangement or C-H activation.
-
Vector 3 (Reduction): Reduction of the ester to the benzylic alcohol provides a handle for ether synthesis or conversion to a halomethyl group.[1]
Key Experimental Protocols
A. Hydrazide Formation (Scaffold Extension)
-
Purpose: Precursor for 1,3,4-oxadiazole heterocycles (common in kinase inhibitors).
-
Protocol: Suspend this compound in Ethanol (0.5 M). Add Hydrazine hydrate (5.0 eq).[1] Reflux for 6 hours. Cool to precipitate the carbohydrazide product.[1][3]
B. Reduction to Alcohol (Linker Synthesis) [1]
-
Reagent: LiAlH₄ (Lithium Aluminum Hydride) or DIBAL-H.[1]
-
Note: NaBH₄ is generally insufficient for this ester without Lewis acid activation.[1]
-
Protocol: Add ester to LiAlH₄ (1.5 eq) in anhydrous THF at 0°C. Warm to RT. Quench via Fieser method.
Reactivity Map[1]
Caption: Divergent synthesis map illustrating key transformations of the ester and quinoline core.
Part 4: Medicinal Chemistry Applications[1][2][6][7][8][9][10]
This compound is rarely the final drug; it is a high-value intermediate.[1]
Pharmacophore Utility
-
Kinase Inhibition: The quinoline nitrogen functions as a hydrogen bond acceptor in the hinge region of ATP-binding pockets. The 5-position vector allows the molecule to exit the pocket towards the solvent front, a common strategy to improve solubility and selectivity.
-
Infectious Disease: Derivatives of quinoline-5-carboxylic acid have shown efficacy against Plasmodium falciparum (Malaria) and various viral proteases.[1] The planarity of the system allows for DNA intercalation.[1]
Case Study: Hydrazide-Based Antivirals
Reaction with aldehydes yields acylhydrazones, a class of compounds investigated for iron-chelating properties and inhibition of metalloenzymes. The rigidity of the quinoline spacer (positions 1 and 5) provides a fixed geometry distinct from the more flexible benzyl analogues.
Part 5: Analytical Characterization
Representative 1H NMR Profile (CDCl₃, 400 MHz)
Note: Chemical shifts are approximate based on the parent acid and ester electronic effects.
| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |
| C2-H | 8.95 | dd | 1H | Deshielded by adjacent Nitrogen.[1] |
| C4-H | 8.60 | d | 1H | Peri-interaction with ester; deshielded.[1] |
| C8-H | 8.25 | d | 1H | Typical aromatic deshielding.[1] |
| C3-H | 7.45 | dd | 1H | Most shielded aromatic proton.[1] |
| C6/C7 | 7.60 – 7.80 | m | 2H | Overlapping aromatic multiplet.[1] |
| -OCH₃ | 4.02 | s | 3H | Characteristic methyl ester singlet.[1] |
Mass Spectrometry[1]
-
Ionization Mode: ESI (+)
-
Molecular Ion: [M+H]⁺ = 188.2 m/z[1]
-
Fragmentation: Loss of -OCH₃ (31 Da) and -CO (28 Da) is common in MS/MS.[1]
Part 6: Safety & Handling
GHS Classification:
-
Signal Word: Warning
-
Hazard Statements:
Handling Protocols:
-
PPE: Nitrile gloves and safety glasses are mandatory.[1]
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) if storing for long periods to prevent hydrolysis, though the ester is relatively stable.[1]
-
Spill: Absorb with sand/vermiculite; neutralize surfaces with weak bicarbonate solution if acid hydrolysis is suspected.[1]
References
-
Synthesis of Quinoline Derivatives: Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 2020.[1]
-
Reaction Scope & Kinetics: Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines. PubMed Central, 2022.[1] (Provides comparative ester reactivity context).
-
Medicinal Applications: Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs. RSC Advances, 2022.[1]
-
NMR Characterization: Synthesis and NMR spectroscopic characteristics of novel polysubstituted quinolines. Clockss, 2021.
-
General Properties: Quinoline - PubChem Compound Summary. National Library of Medicine.[1]
Sources
"methyl quinoline-5-carboxylate CAS number 16675-62-0"
Strategic Scaffold for Medicinal Chemistry & Drug Discovery
Part 1: Executive Summary
Methyl quinoline-5-carboxylate (CAS 16675-62-0) represents a critical heteroaromatic building block in modern drug discovery. Unlike its more common isomers (e.g., the 2-, 3-, or 4-carboxylates), the 5-position functionalization offers a unique vector for extending pharmacophores into specific binding pockets of kinases, GPCRs, and metalloenzymes. This guide dissects the compound's physicochemical profile, synthetic pathways, and divergent reactivity, providing a roadmap for its integration into lead optimization campaigns.
Part 2: Chemical Identity & Physicochemical Profile[1]
Table 1: Core Technical Specifications
| Property | Specification |
| CAS Number | 16675-62-0 |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₉NO₂ |
| Molecular Weight | 187.19 g/mol |
| Appearance | Low-melting solid or viscous oil (dependent on purity/temp) |
| Melting Point | 20–22 °C (often supercools to liquid) |
| Boiling Point | ~130 °C @ 0.5 Torr (Predicted) |
| Solubility | Soluble in DCM, MeOH, DMSO; Sparingly soluble in water |
| pKa (Quinoline N) | ~4.9 (Conjugate acid) |
Structural Insight: The molecule features a bicyclic quinoline core with a methyl ester at the C5 position. The nitrogen atom at position 1 creates an electron-deficient ring system, while the ester at C5 is sterically accessible but electronically coupled to the aromatic system. This conjugation dampens the electrophilicity of the ester carbonyl compared to aliphatic esters, requiring specific activation for nucleophilic substitutions.
Part 3: Synthetic Frameworks
Two primary routes exist for accessing high-purity this compound. The choice depends on the starting material availability and scale.
Route A: Acid-Catalyzed Esterification (Recommended for Lab Scale)
The most reliable protocol involves the direct Fisher esterification of quinoline-5-carboxylic acid. This method avoids the regioisomeric mixtures often seen in de novo ring synthesis.
-
Reagents: Quinoline-5-carboxylic acid, Methanol (anhydrous), Sulfuric acid (catalytic) or Thionyl chloride.
-
Mechanism: Protonation of the carbonyl oxygen activates the acid, followed by nucleophilic attack by methanol. The quinoline nitrogen is also protonated, increasing solubility in the polar medium.
Route B: Skraup Synthesis (Industrial/De Novo)
Reaction of m-aminobenzoic acid with glycerol and an oxidizing agent (e.g., nitrobenzene).
-
Challenge: This typically yields a mixture of the 5-isomer and 7-isomer, requiring tedious chromatographic separation.
Visualization: Synthesis Workflow
The following diagram outlines the logical flow for the recommended synthesis and purification.
Caption: Figure 1. Optimized workflow for the synthesis of this compound via Fisher esterification, highlighting critical QC checkpoints.
Part 4: Divergent Reactivity & Medicinal Chemistry Applications[2][5][6][7]
The C5-ester serves as a "linchpin" functionality. It allows the researcher to grow the molecule in a defined vector.
1. Amidation (Kinase Inhibitor Design)
Direct aminolysis of the ester with primary or secondary amines yields quinoline-5-carboxamides.
-
Relevance: Many kinase inhibitors utilize an amide linker to hydrogen bond with the hinge region or the DFG motif of the kinase ATP-binding pocket.
-
Protocol Note: Due to the deactivated nature of the ester, using AlMe₃ (trimethylaluminum) or converting to the acid chloride first is often required for sterically hindered amines.
2. Reduction (Scaffold Morphing)[1]
-
To Alcohol: LiAlH₄ reduction yields (quinolin-5-yl)methanol. This alcohol can be converted to a benzylic halide for alkylation reactions.
-
To Aldehyde: DIBAL-H reduction (controlled temp -78°C) yields the aldehyde, a precursor for reductive amination.
3. Ring Functionalization (N-Oxide Logic)
Treatment with m-CPBA yields the Quinoline N-oxide. This activates the C2 position for chlorination (POCl₃) or cyanation (TMSCN), allowing "late-stage functionalization" of the core.
Visualization: Reactivity Map
Caption: Figure 2. Divergent synthetic utility of the C5-ester scaffold, enabling access to amides, alcohols, and activated ring systems.
Part 5: Detailed Experimental Protocol
Protocol: Synthesis of this compound via Acid Chloride Activation Rationale: This method is faster and often higher yielding than direct reflux for hindered substrates.
1. Hydrolysis (Precursor Preparation): If starting from the acid, skip to step 2. If starting from crude material:
-
Dissolve starting material in THF/Water (3:1).
-
Add LiOH (2.0 equiv). Stir at RT until TLC shows consumption.
-
Acidify to pH 4 with 1N HCl. Collect precipitate.
2. Acyl Chloride Formation:
-
Setup: Flame-dried round bottom flask, N₂ atmosphere.
-
Reaction: Suspend Quinoline-5-carboxylic acid (1.0 equiv) in anhydrous DCM (0.2 M).
-
Activation: Add Oxalyl Chloride (1.5 equiv) dropwise, followed by 2 drops of DMF (catalyst). Caution: Gas evolution (CO, CO₂).
-
Monitoring: Stir for 2 hours. Solution should become clear.
-
Concentration: Remove solvent/excess reagent in vacuo.
3. Esterification:
-
Reaction: Redissolve the crude acid chloride in anhydrous Methanol (excess).
-
Base: Add Et₃N (3.0 equiv) to scavenge HCl.
-
Conditions: Stir at 0°C to RT for 4 hours.
-
Workup: Concentrate MeOH. Partition residue between EtOAc and sat. NaHCO₃. Wash organic layer with Brine. Dry over Na₂SO₄.
4. Validation (Self-Validating Metrics):
-
TLC: SiO₂ plate, 50% EtOAc/Hexane. Product R_f ~ 0.6 (visualize with UV).
-
1H NMR (CDCl₃): Look for the diagnostic methyl singlet at ~4.0 ppm and the quinoline aromatic protons (multiplets 7.5–9.3 ppm).
Part 6: Safety & Stability (MSDS Summary)
-
GHS Classification: Warning.[2]
-
Hazard Statements:
-
Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). The ester is stable but can hydrolyze slowly if exposed to atmospheric moisture over prolonged periods.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 121813, this compound. Retrieved from [Link]
Sources
- 1. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB02013H [pubs.rsc.org]
- 2. Methylquinoline-8-carboxylate , 98% , 40245-26-9 - CookeChem [cookechem.com]
- 3. 16675-62-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
Methyl Quinoline-5-Carboxylate: A Comprehensive Technical Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Introduction
The quinoline scaffold is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic molecules with a broad spectrum of biological activities.[1][2] Its derivatives have been extensively explored in medicinal chemistry, leading to the development of drugs for a wide range of therapeutic applications, including anticancer, antimalarial, antibacterial, and anti-inflammatory treatments.[2][3] Methyl quinoline-5-carboxylate, as a derivative of this important class of compounds, holds significant potential as a versatile building block and a pharmacologically active agent in its own right. The strategic placement of the methoxycarbonyl group at the C5-position of the quinoline ring system offers a unique combination of electronic and steric properties, making it an intriguing subject for further investigation in drug discovery and materials science.
This in-depth technical guide provides a comprehensive overview of the structure, properties, synthesis, and potential applications of this compound. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with quinoline derivatives and related heterocyclic systems. By synthesizing established knowledge with practical insights, this guide aims to facilitate a deeper understanding of this compound and to stimulate further research into its untapped potential.
Chemical Structure and Physicochemical Properties
This compound possesses a bicyclic aromatic structure in which a benzene ring is fused to a pyridine ring. The methyl ester functional group is attached to the 5-position of this quinoline core.
The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. While experimental data for this specific compound is not extensively reported, properties can be inferred from its precursor, quinoline-5-carboxylic acid, and closely related isomers.
| Property | Value | Source/Comment |
| Molecular Formula | C₁₁H₉NO₂ | [4] |
| Molecular Weight | 187.19 g/mol | [4] |
| CAS Number | 16675-62-0 | [4] |
| Melting Point | Estimated to be significantly lower than the precursor, quinoline-5-carboxylic acid (>300 °C). For comparison, the related isomer methylquinoline-8-carboxylate has a melting point of 56-57 °C.[5][6] | Inferred |
| Boiling Point | For comparison, methylquinoline-8-carboxylate has a boiling point of 129-131 °C at 0.5 Torr.[6] | Inferred |
| Solubility | Expected to be soluble in common organic solvents such as methanol, ethanol, and acetone, with poor solubility in water.[7] | Inferred |
| pKa | The pKa of the protonated quinoline nitrogen is estimated to be around 3-4, making it a weak base. | Inferred |
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous identification and quality control of this compound. The expected spectroscopic features are outlined below.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.[8] The expected chemical shifts for this compound are influenced by the aromatic ring system and the electron-withdrawing nature of the ester group.
Expected ¹H NMR (in CDCl₃):
-
A singlet for the methyl ester protons (-OCH₃) is anticipated around δ 3.9-4.1 ppm.
-
The aromatic protons of the quinoline ring will appear as a series of multiplets in the region of δ 7.5-9.0 ppm. The exact chemical shifts and coupling patterns will be dependent on the substitution pattern.
Expected ¹³C NMR (in CDCl₃):
-
The carbonyl carbon of the ester group is expected to resonate in the range of δ 165-175 ppm.
-
The methyl carbon of the ester will likely appear around δ 52-55 ppm.
-
The aromatic carbons of the quinoline ring will show signals between δ 120-150 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the ester and aromatic functionalities.
-
C=O stretch (ester): A strong absorption band is expected in the region of 1720-1740 cm⁻¹.
-
C-O stretch (ester): A band in the range of 1200-1300 cm⁻¹ is anticipated.
-
C=C and C=N stretches (aromatic): Multiple bands in the 1400-1600 cm⁻¹ region are characteristic of the quinoline ring.
-
C-H stretches (aromatic): Bands above 3000 cm⁻¹ are expected.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, electron ionization (EI) mass spectrometry would likely show a prominent molecular ion peak (M⁺) at m/z = 187. Subsequent fragmentation is expected to involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 156, followed by the loss of a carbonyl group (-CO) to yield a fragment at m/z = 128, corresponding to the quinoline radical cation.[9]
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process: the construction of the quinoline-5-carboxylic acid core, followed by its esterification.
Step 1: Synthesis of Quinoline-5-Carboxylic Acid
Several named reactions can be employed for the synthesis of the quinoline ring system, including the Skraup, Doebner-von Miller, and Pfitzinger reactions.[6][10][11] A common and effective method for the synthesis of quinoline-5-carboxylic acid involves a variation of the Skraup synthesis, starting from 3-aminobenzoic acid and glycerol in the presence of an oxidizing agent and a dehydrating agent like sulfuric acid.
Caption: Fischer esterification of quinoline-5-carboxylic acid.
Detailed Experimental Protocol: Fischer Esterification
The following is a representative protocol for the Fischer esterification of quinoline-5-carboxylic acid.
Materials:
-
Quinoline-5-carboxylic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add quinoline-5-carboxylic acid and an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent and transfer to a separatory funnel.
-
Carefully neutralize the mixture by washing with a saturated solution of sodium bicarbonate.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield pure this compound.
Potential Applications in Drug Discovery and Development
While specific biological data for this compound is limited, the broader class of quinoline derivatives exhibits a wide array of pharmacological activities, suggesting potential avenues for investigation.
Anticancer Activity
Numerous quinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization. [2]The quinoline-5,8-dione scaffold, in particular, has been identified as an inhibitor of Cdc25B protein phosphatase, a key regulator of the cell cycle. [12]Given these precedents, this compound could serve as a valuable starting point for the design and synthesis of novel anticancer agents. Further derivatization of the ester group or modifications to the quinoline ring could lead to compounds with enhanced potency and selectivity.
Antimicrobial Activity
The quinoline core is a well-established pharmacophore in the development of antimicrobial agents. [13]For instance, quinoline-5-sulfonamide derivatives have shown promising activity against various bacterial strains. [3]The potential of this compound and its derivatives as antibacterial or antifungal agents warrants further investigation.
Caption: Potential therapeutic applications of this compound.
Safety and Handling
Given the known toxicological profile of quinoline and some of its derivatives, this compound should be handled with appropriate safety precautions in a laboratory setting. Quinoline itself is classified as a suspected mutagen and carcinogen. [14]Related methyl quinoline derivatives are known to be skin and eye irritants and may cause respiratory irritation.
General Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
For detailed safety information, it is recommended to consult a specific Safety Data Sheet (SDS) for this compound if available, or to treat it with the same level of caution as other potentially hazardous quinoline derivatives.
Conclusion
This compound is a versatile heterocyclic compound with significant potential in the fields of medicinal chemistry and materials science. While comprehensive experimental data for this specific molecule is not yet abundant in the public domain, its structural relationship to a wide range of biologically active quinoline derivatives makes it a compelling target for further research. This technical guide has provided a foundational understanding of its structure, properties, synthesis, and potential applications, with the aim of empowering researchers to explore and unlock the full potential of this promising chemical entity. Continued investigation into the biological activities and material properties of this compound and its derivatives is likely to yield exciting new discoveries and applications.
References
-
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available from: [Link]
-
ResearchGate. The Skraup Synthesis of Quinolines. Available from: [Link]
-
Scribd. Quinoline Synthesis | PDF | Methyl Group | Amine. Available from: [Link]
-
ResearchGate. Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. Available from: [Link]
-
ResearchGate. EI-MS spectrum and chemical structure assigned to compound5 (identified as 4-quinolinecarboxylic methyl ester). Available from: [Link]
-
MDPI. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Available from: [Link]
-
ResearchGate. Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Available from: [Link]
-
PubMed. Biological evaluation of newly synthesized quinoline-5,8-quinones as Cdc25B inhibitors. Available from: [Link]
-
ScienceDirect. Comprehensive review on current developments of quinoline-based anticancer agents. Available from: [Link]
-
Solubility of Things. 5-Methylquinoline. Available from: [Link]
-
Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Available from: [Link]
-
ACS Publications. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Available from: [Link]
-
PENTA. Quinoline - SAFETY DATA SHEET. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of quinolines. Available from: [Link]
-
Asian Pacific Journal of Health Sciences. Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Available from: [Link]
-
PubMed. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Available from: [Link]
-
University of Calgary. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Available from: [Link]
-
NIH. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Available from: [Link]
-
ResearchGate. Carboxylate bands [cm −1 ] in the IR spectra of 1-11.. Available from: [Link]
-
NIH. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Available from: [Link]
-
HETEROCYCLES. SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. Available from: [Link]
-
Mediterranean Journal of Chemistry. Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and antimicrobial activity. Available from: [Link]
-
Chemos GmbH & Co. KG. Safety Data Sheet: quinoline. Available from: [Link]
-
RSC Publishing. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Available from: [Link]
-
Organic Chemistry Portal. Ester synthesis by esterification. Available from: [Link]
-
TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Available from: [Link]
-
MedCrave online. Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. Available from: [Link]
-
ResearchGate. Quinoline-based anticancer agents and EGFR inhibitors and ligands (5a–j).. Available from: [Link]
-
PubMed. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Available from: [Link]
-
RSC Publishing. Electronic Supporting Information. Available from: [Link]
-
YouTube. Esterification Synthesis Lab - Banana, Wintergreen, Flowers. Available from: [Link]
-
Bentham Science. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Available from: [Link]
-
mVOC. Quinoline. Available from: [Link]
Sources
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. scbt.com [scbt.com]
- 5. personal.tcu.edu [personal.tcu.edu]
- 6. Synthesis of quinolines from aniline and propanol over modified USY zeolite: catalytic performance and mechanism evaluated by in situ Fourier transfor ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04526C [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. iipseries.org [iipseries.org]
- 11. scribd.com [scribd.com]
- 12. Biological evaluation of newly synthesized quinoline-5,8-quinones as Cdc25B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pentachemicals.eu [pentachemicals.eu]
"physical properties of methyl 5-quinolinecarboxylate"
Physical Properties, Synthesis, and Application in Drug Discovery
Executive Summary
Methyl 5-quinolinecarboxylate (CAS: 16675-62-0) is a critical heterocyclic building block in the synthesis of bioactive small molecules. Structurally, it consists of a quinoline core substituted at the C5 position with a methyl ester moiety. This specific substitution pattern is electronically significant; the ester group at the "peri" position (C5) exerts unique steric and electronic influences on the adjacent C4 and C6 protons, making it a valuable scaffold for designing kinase inhibitors, antibacterial agents (gyrase inhibitors), and transition metal ligands.
This guide provides a definitive technical profile of methyl 5-quinolinecarboxylate, detailing its physicochemical properties, validated synthesis protocols, spectral characteristics, and downstream utility in pharmaceutical development.
Physicochemical Profile
The following data aggregates experimental values and high-confidence predictive models essential for handling and characterization.
Table 1: Key Physical Properties
| Property | Value / Description | Source/Note |
| IUPAC Name | Methyl quinoline-5-carboxylate | |
| CAS Number | 16675-62-0 | [1, 2] |
| Molecular Formula | C₁₁H₉NO₂ | |
| Molecular Weight | 187.19 g/mol | |
| Appearance | Off-white to pale yellow crystalline solid | Recrystallized form |
| Melting Point | 51–52 °C | [3] |
| Boiling Point | ~310 °C (Predicted) | @ 760 mmHg |
| Density | ~1.2 g/cm³ (Predicted) | |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO.[1][2][3] Sparingly soluble in water.[4] | Lipophilic ester |
| LogP | 2.3 – 2.5 | [4] |
| pKa (Conj. Acid) | ~4.0 (Quinoline Nitrogen) | Est. based on quinoline |
Synthesis & Purification Protocol
Synthetic Strategy: Fischer Esterification
The most robust route to methyl 5-quinolinecarboxylate is the direct acid-catalyzed esterification of 5-quinolinecarboxylic acid. While acid chlorides (via thionyl chloride) can be used, the Fischer method using sulfuric acid in methanol is preferred for its operational simplicity and avoidance of noxious SOCl₂ byproducts.
Reaction Causality:
-
Reagent Choice: Sulfuric acid acts as both the catalyst to activate the carbonyl oxygen and the dehydrating agent to drive the equilibrium forward.
-
Solvent: Methanol serves as both the solvent and the nucleophile. A large excess drives the reaction to completion (Le Chatelier’s principle).
Detailed Experimental Protocol
Note: This protocol is a standardized adaptation suitable for gram-scale synthesis.
Materials:
-
5-Quinolinecarboxylic acid (1.0 equiv)
-
Methanol (anhydrous, 20 volumes)
-
Sulfuric acid (conc.[5] H₂SO₄, 2.0 equiv)
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
Step-by-Step Methodology:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolution: Charge the flask with 5-quinolinecarboxylic acid and anhydrous methanol.
-
Activation: Add concentrated H₂SO₄ dropwise with stirring. Caution: Exothermic reaction.[5]
-
Reflux: Heat the mixture to reflux (65 °C) for 12–16 hours. Monitor by TLC (System: 5% MeOH in DCM). The acid spot (baseline) should disappear, replaced by the less polar ester spot (R_f ~0.6).
-
Workup (Critical for Purity):
-
Cool the reaction mixture to room temperature.
-
Concentrate under reduced pressure to remove ~80% of the methanol.
-
Pour the residue into ice-water (100 mL).
-
Neutralize carefully with saturated NaHCO₃ solution until pH ~8. Note: The free base of the quinoline must be liberated from the salt form to be extracted.
-
-
Extraction: Extract with EtOAc (3 x 50 mL). Combine organic layers.
-
Drying: Wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Isolation: Concentrate in vacuo to yield the crude solid.
-
Purification: Recrystallize from minimal hot hexanes/EtOAc or purify via flash column chromatography (Gradient: 0-30% EtOAc in Hexanes).
Process Workflow Visualization
Figure 1: Critical path workflow for the synthesis and isolation of methyl 5-quinolinecarboxylate.
Structural Characterization
Verification of the structure relies on identifying specific diagnostic signals that distinguish the 5-isomer from other quinoline derivatives.
Proton NMR (¹H NMR) Signatures
Solvent: CDCl₃, 400 MHz
The quinoline ring current and the position of the ester group create a unique fingerprint.
-
Methyl Ester Singlet: ~4.05 ppm (s, 3H). This is the most distinct peak, confirming ester formation.
-
H2 (Quinoline): ~8.9–9.0 ppm (dd).[3] The most downfield signal due to the adjacent nitrogen (alpha-position).
-
H4 (Peri-Effect): ~8.5–8.6 ppm. The proton at C4 is spatially close to the carbonyl oxygen at C5 (peri-position), leading to significant deshielding relative to unsubstituted quinoline.
-
H6, H7, H8: 7.5–8.3 ppm.[3] Aromatic multiplet pattern. H6 is often deshielded by the inductive effect of the ester.
Infrared Spectroscopy (FT-IR)
-
C=O Stretch: Strong band at 1720–1730 cm⁻¹ (Ester carbonyl).
-
C=N / C=C Stretch: 1580–1600 cm⁻¹ (Quinoline aromatic system).
-
C-O Stretch: 1200–1250 cm⁻¹.
Pharmaceutical Applications & Reactivity
Methyl 5-quinolinecarboxylate serves as a "divergent intermediate." The ester handle allows for the rapid generation of diverse pharmacophores.
Reactivity Tree
-
Hydrazide Formation: Reaction with hydrazine hydrate yields quinoline-5-carbohydrazide, a precursor for 1,3,4-oxadiazoles (antimicrobial scaffolds) [5].
-
Amidation: Direct aminolysis or hydrolysis-coupling allows the introduction of solubilizing amines, crucial for optimizing ADME properties in kinase inhibitors.
-
Reduction: Reduction with LiAlH₄ yields 5-(hydroxymethyl)quinoline, a linker intermediate.
Functionalization Diagram
Figure 2: Divergent synthetic pathways utilizing the ester moiety for drug discovery.
Safety & Handling (SDS Summary)
While generally stable, standard laboratory safety protocols apply.
-
GHS Classification:
-
Skin Irritation (Category 2)
-
Eye Irritation (Category 2A)
-
STOT-SE (Category 3, Respiratory Irritation)
-
-
Handling: Use in a fume hood. Avoid inhalation of dust.
-
Storage: Store in a cool, dry place. Keep container tightly closed. Stable under normal temperatures and pressures.
References
-
Santa Cruz Biotechnology. this compound Product Data. Retrieved from
-
U.S. EPA CompTox Chemicals Dashboard. this compound Details. Retrieved from
-
ChemicalBook. Methyl 5-quinolinecarboxylate Properties and Melting Point. Retrieved from
-
PubChem. this compound (Compound CID 12503486). National Library of Medicine.[1] Retrieved from
-
Electronics and Books (Archive). Synthesis of some bifunctional derivatives of 8-methylquinoline-5-carboxylic acid. (Contextual reference for hydrazide synthesis from quinoline esters). Retrieved from
Sources
- 1. 8-Hydroxy-5-quinolinecarboxylic acid | C10H7NO3 | CID 459617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl quinoline-2-carboxylate | C11H9NO2 | CID 421738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. 5-Methylquinoxaline | C9H8N2 | CID 61670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. personal.tcu.edu [personal.tcu.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Solubility of Methyl Quinoline-5-Carboxylate: A Methodical Approach for Drug Development
An In-Depth Technical Guide
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and subsequent therapeutic efficacy.[1][2] Methyl quinoline-5-carboxylate, a heterocyclic compound featuring the quinoline scaffold, represents a class of molecules with significant potential in medicinal chemistry due to the diverse biological activities of quinoline derivatives.[3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine and interpret the solubility profile of this compound. We will explore the theoretical underpinnings of its solubility based on molecular structure, outline rigorous, self-validating experimental protocols for its determination, and discuss the interpretation of solubility data in the context of pharmaceutical development.
Introduction: The Critical Role of Solubility
In the journey of a new chemical entity from discovery to a viable drug candidate, early characterization of its physicochemical properties is paramount. Among these, aqueous solubility is a cornerstone property that dictates the dissolution rate and subsequent absorption of an orally administered drug.[5] Poorly water-soluble compounds often exhibit low and erratic bioavailability, posing significant challenges for formulation development.[2]
This compound (Figure 1) is a molecule of interest, combining a largely hydrophobic bicyclic aromatic quinoline core with a polar methyl ester functional group. The quinoline motif is a privileged scaffold in drug discovery, appearing in a wide range of therapeutic agents, including anticancer and antimalarial drugs.[4][6] Understanding the solubility of its derivatives is therefore not an academic exercise but a crucial step in harnessing their therapeutic potential.
This document serves as a technical guide to:
-
Deconstruct the molecular features of this compound to predict its solubility behavior.
-
Provide detailed, field-proven protocols for the experimental determination of its equilibrium and pH-dependent solubility.
-
Offer a framework for the presentation and interpretation of solubility data to guide formulation strategies.
| Compound Information | |
| IUPAC Name | This compound |
| CAS Number | 16675-62-0[7] |
| Molecular Formula | C₁₁H₉NO₂[8] |
| Molecular Weight | 187.19 g/mol [8] |
| Structure | (See Figure 1) |
Theoretical Framework for Solubility
A predictive understanding of solubility begins with a thorough analysis of the molecule's structure and the thermodynamic principles governing dissolution.
Molecular Structure and Intermolecular Forces
The solubility of this compound is a tale of two competing features:
-
The Quinoline Core: This fused aromatic system (a benzene ring fused to a pyridine ring) is inherently hydrophobic and rigid.[9] It prefers to interact with non-polar solvents and will resist dissolution in water, which would require the disruption of the strong hydrogen-bonding network of water molecules.[10]
-
The Nitrogen Heteroatom and Methyl Ester Group: The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor.[11] Similarly, the oxygen atoms of the methyl ester group can participate in hydrogen bonding with protic solvents like water.[10] However, the ester group itself cannot donate hydrogen bonds. These polar functionalities provide a handle for interaction with polar solvents.
Prediction: Based on this structure, this compound is expected to be poorly soluble in water. Its solubility is likely to be significantly higher in polar organic solvents (e.g., ethanol, methanol, DMSO) and potentially low in non-polar solvents like hexane.[11]
The Influence of pH
The quinoline nitrogen is weakly basic. The conjugate acid of the parent quinoline molecule has a pKa of approximately 4.85.[12] This means that in acidic solutions, the nitrogen atom can be protonated to form a cationic species (a quinolinium salt).
Equation 1: Protonation of the Quinoline Nitrogen Quinoline-R + H⁺ ⇌ [Quinoline-RH]⁺
This ionization dramatically increases the molecule's polarity and its ability to interact with water, thereby increasing its solubility.[1] Therefore, the aqueous solubility of this compound is expected to be highly pH-dependent, increasing significantly as the pH drops below its pKa.[13] This is a critical factor for oral drug delivery, as the compound will experience a wide range of pH environments in the gastrointestinal tract.
Thermodynamics of Dissolution
Dissolution is a thermodynamic process governed by the Gibbs free energy change (ΔG), which incorporates changes in enthalpy (ΔH) and entropy (ΔS).
Equation 2: Gibbs Free Energy of Solution ΔG_solution = ΔH_solution - TΔS_solution
For a solid to dissolve, energy must be supplied to overcome the crystal lattice energy (an endothermic process), and energy is released upon the formation of new solute-solvent interactions (an exothermic process).[14] For most organic solids, the overall process is endothermic (ΔH > 0), meaning that solubility increases with temperature, as predicted by Le Châtelier's principle.[15][16]
Experimental Determination of Solubility
Rigorous and reproducible experimental data is the only way to confirm theoretical predictions. The "shake-flask" method is the gold standard for determining equilibrium solubility.[17][18]
Core Principles for a Self-Validating Protocol
To ensure trustworthiness, any solubility protocol must adhere to the following principles:
-
Purity: Both the solute (this compound) and all solvents must be of high purity to avoid erroneous results.[17]
-
Equilibrium: The system must be allowed sufficient time to reach a true thermodynamic equilibrium. This is typically confirmed by taking measurements at multiple time points (e.g., 24, 48, and 72 hours) until the concentration plateaus.
-
Temperature Control: Solubility is temperature-dependent. All experiments must be conducted in a precisely controlled temperature environment (e.g., a 37 °C incubator for physiological relevance).[19]
-
Solid State: The presence of undissolved solid material must be confirmed at the end of the experiment to ensure a saturated solution was achieved.[17]
-
Validated Analysis: The analytical method used for quantification (e.g., HPLC-UV) must be validated for linearity, accuracy, and precision.
Experimental Workflow Diagram
The following diagram outlines the logical flow for a comprehensive solubility assessment.
Caption: Workflow for solubility determination.
Protocol 1: Equilibrium Solubility in Various Solvents
This protocol details the shake-flask method for determining solubility in aqueous and organic media.
Materials:
-
This compound (purity >99%)
-
Solvents: Purified water, Phosphate Buffered Saline (PBS) pH 7.4, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO)
-
2 mL glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE for organic, PVDF for aqueous)
-
Validated HPLC-UV system
Methodology:
-
Preparation: Add an excess amount of this compound (e.g., ~5-10 mg) to a 2 mL glass vial. The exact mass is not critical, but it must be sufficient to ensure undissolved solid remains at equilibrium.
-
Solvent Addition: Add a precise volume of the desired solvent (e.g., 1.0 mL) to the vial.
-
Equilibration: Securely cap the vials and place them on an orbital shaker set to a constant agitation speed (e.g., 250 rpm) inside an incubator at a controlled temperature (e.g., 25 °C or 37 °C).
-
Sampling: After 48 hours (or once equilibrium is confirmed), stop the agitation. Allow the vials to stand for 30 minutes for solids to settle.
-
Separation: Carefully withdraw a sample of the supernatant. To ensure no solid particles are transferred, either:
-
Centrifuge the vial at high speed (e.g., 10,000 x g for 10 minutes) and sample the supernatant.
-
Filter the sample through a chemically compatible 0.22 µm syringe filter. Discard the first portion of the filtrate to saturate the filter membrane.
-
-
Dilution: Immediately and accurately dilute the clear filtrate with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range of the analytical method's calibration curve.
-
Quantification: Analyze the diluted sample using the validated HPLC-UV method to determine the concentration of dissolved this compound.
-
Calculation: Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. The experiment should be performed in triplicate for each solvent.
Protocol 2: pH-Dependent Aqueous Solubility Profile
This protocol is essential for predicting in vivo dissolution.
Materials:
-
Same as Protocol 1.
-
Biologically relevant buffers: e.g., 0.1 N HCl (pH ~1.2), Acetate buffer (pH 4.5), Phosphate buffer (pH 6.8, pH 7.4).
Methodology:
-
Follow steps 1-3 from Protocol 1, using the different pH buffers as the solvents.
-
pH Measurement: Before and after equilibration, measure and record the final pH of the saturated solution to ensure the buffer capacity was sufficient.
-
Proceed with steps 4-8 from Protocol 1 for each pH condition.
Data Presentation and Interpretation
Clear presentation of data is crucial for decision-making.
Summarized Solubility Data
Quantitative results should be compiled into a clear table.
| Solvent / Medium | Temperature (°C) | Measured Solubility (mg/mL) | Molar Solubility (mol/L) | USP Classification |
| 0.1 N HCl (pH 1.2) | 37 | [Experimental Value] | [Calculated Value] | [Classification] |
| Acetate Buffer (pH 4.5) | 37 | [Experimental Value] | [Calculated Value] | [Classification] |
| Phosphate Buffer (pH 6.8) | 37 | [Experimental Value] | [Calculated Value] | [Classification] |
| Water | 25 | [Experimental Value] | [Calculated Value] | [Classification] |
| Ethanol | 25 | [Experimental Value] | [Calculated Value] | [Classification] |
| DMSO | 25 | [Experimental Value] | [Calculated Value] | [Classification] |
Note: USP Solubility classifications range from "Very soluble" (>1000 mg/mL) to "Practically insoluble" (<0.1 mg/mL).
Interpreting the Results for Drug Development
-
Aqueous Solubility at pH 6.8-7.4: This is most indicative of solubility in the intestines, the primary site for drug absorption. A low value (<0.1 mg/mL) suggests that the compound will likely have dissolution-rate-limited absorption and may be a candidate for bioavailability enhancement techniques.[1]
-
pH-Solubility Profile: A steep increase in solubility at low pH is a positive indicator for dissolution in the stomach. However, it also raises the risk of the drug precipitating out of solution as it transitions to the higher pH of the small intestine.
-
Organic Solvent Solubility: High solubility in solvents like ethanol or DMSO provides options for preparing stock solutions for in vitro assays and can inform potential co-solvent or lipid-based formulation strategies.[]
Conclusion
The solubility of this compound is a complex interplay of its hydrophobic quinoline core, its polar functional groups, and the properties of the solvent system, particularly pH and temperature. While theoretical analysis predicts poor aqueous solubility that improves in acidic conditions, this must be confirmed through rigorous, well-controlled experiments. The shake-flask method, coupled with a validated analytical technique, remains the definitive approach. A comprehensive solubility profile, as outlined in this guide, is not merely a data point but a critical piece of the puzzle that informs go/no-go decisions and guides the strategic development of formulations to maximize the therapeutic potential of this promising chemical scaffold.
References
-
Mechotech. Quinoline – Structure, Properties, and Applications. [Link]
-
Solubility of Things. 5-Methylquinoline. [Link]
-
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
-
Royal Society of Chemistry. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022-06-24). [Link]
-
Wikipedia. Quinoline. [Link]
-
Royal Society of Chemistry. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020-06-02). [Link]
-
Ascendia Pharmaceuticals. 4 Factors Affecting Solubility of Drugs. (2021-07-05). [Link]
-
Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
-
PubChem, National Institutes of Health. Methyl quinoline-6-carboxylate. [Link]
-
Kuujia. Cas no 16675-62-0 (this compound). [Link]
-
Chemistry LibreTexts. 13.3: Factors Affecting Solubility. (2026-01-27). [Link]
-
Chemistry LibreTexts. Properties of Esters. [Link]
-
National Institutes of Health. Drug Solubility: Importance and Enhancement Techniques. [Link]
-
ACS Publications. Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. (2019-02-14). [Link]
-
National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review. [Link]
-
IntechOpen. The Importance of Solubility for New Drug Molecules. (2020-05-11). [Link]
-
Chemistry LibreTexts. Solubility and Factors Affecting Solubility. (2023-01-29). [Link]
-
National Institutes of Health. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. [Link]
-
Science Ready. Fisher Esterification, Reflux, Isolation and Purification of Esters. [Link]
-
Journal of Medical Pharmaceutical and Allied Sciences. IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES. [Link]
-
SciELO. Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guidelines. [Link]
-
YouTube. Factors Affecting Solubility - AP Chemistry Complete Course - Lesson 10.3. (2020-11-02). [Link]
-
ResearchGate. The Importance of Solubility for New Drug Molecules. (2020-05-17). [Link]
-
AAPS. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019-04-01). [Link]
-
OGI School of Science & Engineering. Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids. (2021-09-16). [Link]
- Google Patents. Method for determining solubility of a chemical compound.
-
National Toxicology Program. ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003-09-24). [Link]
-
SlideShare. solubility experimental methods.pptx. [Link]
-
FDA.gov. BCS Methodology: Solubility, Permeability & Dissolution. [Link]
-
Prof Steven Abbott. Practical Solubility Science. [Link]
-
National Institutes of Health. Solubility, Thermodynamic Parameters, and Dissolution Properties of 17-α Hydroxyprogesterone in 13 Pure Solvents. [Link]
-
MDPI. A Thermodynamic and Kinetic Study on Electrochemical Esterification in Aroma-Enhanced Distilled Liquor (Baijiu). (2023-02-27). [Link]
-
SciSpace. Synthesis of derivatives of quinoline. [Link]
-
PubChem, National Institutes of Health. Methyl quinoline-2-carboxylate. [Link]
-
Science of Synthesis. Product Class 5: Isoquinolines. [Link]
Sources
- 1. ascendiacdmo.com [ascendiacdmo.com]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 4. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 7. 16675-62-0(this compound) | Kuujia.com [kuujia.com]
- 8. scbt.com [scbt.com]
- 9. mechotech.in [mechotech.in]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. Quinoline - Wikipedia [en.wikipedia.org]
- 13. experts.arizona.edu [experts.arizona.edu]
- 14. m.youtube.com [m.youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. lup.lub.lu.se [lup.lub.lu.se]
- 18. fda.gov [fda.gov]
- 19. scielo.br [scielo.br]
Technical Guide: In Vitro Activity of Quinoline-3-Carboxylic Acids
Executive Summary
The quinoline-3-carboxylic acid scaffold represents the structural core of the quinolone and fluoroquinolone antibiotic classes. While often discussed generically, the specific in vitro activity of these molecules is governed by a strict structure-activity relationship (SAR) centered on the 3-carboxyl and 4-oxo groups. This guide provides a technical deep-dive into the mechanistic basis of their activity, the critical role of cation bridging in target binding, and the standardized protocols (CLSI M07) required to generate reproducible in vitro data.
The Pharmacophore: Structural Basis of Activity
To understand the in vitro behavior of these compounds, one must first understand the non-negotiable chemical features. The biological activity of quinoline-3-carboxylic acids is not merely a function of the side chains but of the core bicyclic ring system.
The Critical Binding Motif
The antibacterial activity hinges on the 3-carboxylic acid and the 4-oxo group .
-
Function: These two groups form a chelation pocket.
-
Mechanism: They bind a divalent metal ion (typically Mg²⁺ ). This Magnesium-water bridge is the anchor that secures the drug to the phosphate backbone of the bacterial DNA within the enzyme-DNA complex.
-
Experimental Implication: This obligate requirement for Mg²⁺ explains why in vitro media composition (specifically cation levels) is the single largest variable in quinolone susceptibility testing.
"Beyond Antibiotics" (Emerging Research)
While primarily antibacterial, recent medicinal chemistry efforts have derivatized the quinoline-3-carboxylic acid scaffold for other targets. Notably, derivatives have shown inhibitory activity against Protein Kinase CK2 , a target in neoplastic diseases, demonstrating the scaffold's versatility beyond DNA gyrase inhibition [1].
Mechanism of Action (MOA)
Quinoline carboxylic acids are topoisomerase poisons , not merely inhibitors. They do not prevent the enzyme from binding to DNA; rather, they stabilize a transient intermediate state, converting an essential enzyme into a cellular toxin.
Target Selectivity
The specific target preference dictates the in vitro spectrum:
-
Gram-Negative Bacteria (e.g., E. coli): Primary target is DNA Gyrase (Topoisomerase II) , specifically the GyrA subunit.
-
Gram-Positive Bacteria (e.g., S. aureus): Primary target is often Topoisomerase IV (ParC subunit), which is responsible for decatenating daughter chromosomes.
The Ternary Complex Pathway
The drug traps the enzyme after it has cut the DNA but before it can religate it. This results in the accumulation of double-strand breaks (DSBs).
Figure 1: The "Poison" Mechanism. The quinoline scaffold stabilizes the cleaved DNA-enzyme complex, leading to irreversible DNA damage and cell death.[1][2]
Experimental Protocols: Validating In Vitro Activity
Generating reliable data requires strict adherence to standardized methodologies. The following protocols are based on Clinical and Laboratory Standards Institute (CLSI) guidelines [2].
Protocol A: Determination of Minimum Inhibitory Concentration (MIC)
Method: Broth Microdilution (Reference Standard).[3] Critical Parameter: Use of Cation-Adjusted Mueller-Hinton Broth (CAMHB) .
-
Why? Standard MHB varies in Mg²⁺ and Ca²⁺ content.
-
Excess Cations: Reduce activity (compete with drug for binding sites or chelate the drug prematurely).
-
Low Cations: Artificially enhance activity (false susceptibility).
-
Standard: Mg²⁺ (10–12.5 mg/L) and Ca²⁺ (20–25 mg/L).
-
Step-by-Step Workflow:
-
Media Prep: Supplement Mueller-Hinton Broth with MgCl₂ and CaCl₂ to CLSI standards.
-
Compound Prep: Dissolve quinoline derivative. Note: Some fluoroquinolones require slightly acidic or basic conditions to dissolve initially due to their zwitterionic nature.
-
Dilution: Create a 2-fold serial dilution series in a 96-well plate (e.g., 64 µg/mL down to 0.06 µg/mL).
-
Inoculum: Prepare a 0.5 McFarland standard of the test organism (approx.
CFU/mL) and dilute 1:100. -
Inoculation: Add diluted bacteria to wells for a final concentration of
CFU/mL. -
Incubation: 16–20 hours at 35°C ± 2°C (ambient air).
-
Read: The MIC is the lowest concentration with no visible growth .[4][5]
Figure 2: CLSI-compliant Broth Microdilution Workflow. Note the critical cation-adjustment step.
Protocol B: Time-Kill Kinetics
MIC values are static. To measure the rate of killing (bactericidal vs. bacteriostatic), Time-Kill assays are required.[6][7]
-
Bactericidal Definition:
reduction in CFU/mL (99.9% kill) within 24 hours.[6] -
Quinolone Profile: Typically exhibit concentration-dependent killing .[5] Higher concentrations (relative to MIC) result in faster bacterial eradication [3].
Data Interpretation & Spectrum Analysis[10]
The activity of quinoline-3-carboxylic acids varies significantly by generation. The table below summarizes typical MIC ranges for key derivatives against standard Quality Control (QC) strains.
Comparative MIC Data (µg/mL)
| Compound Class | Drug Example | E. coli (Gram-Neg) | P. aeruginosa (Gram-Neg) | S. aureus (Gram-Pos) | S. pneumoniae (Gram-Pos) |
| Gen 1 (Non-fluorinated) | Nalidixic Acid | 2.0 - 8.0 | Resistant (>32) | Resistant | Resistant |
| Gen 2 (Fluoroquinolone) | Ciprofloxacin | 0.004 - 0.015 | 0.25 - 0.5 | 0.25 - 1.0 | 1.0 - 2.0 |
| Gen 3 (Respiratory) | Levofloxacin | 0.015 - 0.06 | 0.5 - 2.0 | 0.12 - 0.5 | 0.5 - 1.0 |
| Gen 4 (Advanced) | Moxifloxacin | 0.03 - 0.06 | 2.0 - 4.0 | 0.03 - 0.12 | 0.12 - 0.25 |
Table 1: Comparative in vitro activity. Note the shift from Gram-negative potency (Cipro) to enhanced Gram-positive activity (Moxi) in later generations [4, 5].
Resistance Considerations
When interpreting in vitro data, reduced susceptibility often stems from:
-
QRDR Mutations: Amino acid substitutions in the Quinolone Resistance-Determining Region of GyrA or ParC prevent the drug from binding the enzyme-DNA complex.
-
Efflux Pumps: Overexpression of pumps (e.g., AcrAB-TolC in E. coli) actively ejects the drug, increasing the effective MIC.
References
-
Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. National Institutes of Health (NIH) / PubMed. Available at: [Link]
-
M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute (CLSI).[8] Available at: [Link]
-
Comparative Killing Rates of Fluoroquinolones and Cell Wall-Active Agents. Antimicrobial Agents and Chemotherapy.[5] Available at: [Link]
-
Activity of newer fluoroquinolones against gram-positive and gram-negative bacteria. PubMed. Available at: [Link]
-
In vitro activity of fluoroquinolones against gram-positive bacteria. PubMed. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. clsjournal.ascls.org [clsjournal.ascls.org]
- 5. Comparative Killing Rates of Fluoroquinolones and Cell Wall-Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. emerypharma.com [emerypharma.com]
- 7. actascientific.com [actascientific.com]
- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
Methodological & Application
Precision Synthesis of Quinoline Mimics: C-H Functionalization Architectures
Topic: Synthesis of Quinoline Mimics via C-H Bond Functionalization Content Type: Application Notes and Protocols
Executive Summary
Quinoline and isoquinoline scaffolds are ubiquitous in FDA-approved therapeutics (e.g., Lenvatinib, Bosutinib) due to their favorable pharmacokinetic profiles and ability to engage diverse biological targets. Traditional synthesis (Skraup, Friedländer) often requires harsh conditions and limits substituent diversity. C-H bond functionalization has emerged as a superior strategy, enabling "molecular editing"—the direct installation of functional groups onto the pre-formed heterocycle or the rapid assembly of the core from simple precursors.
This guide details two high-impact protocols for synthesizing quinoline mimics:
-
Remote C8-Functionalization using N-oxide directing groups (Rh(III)-catalysis).
-
C2-Diversification via Radical Minisci-type reactions (Metal-free/Photoredox).
Strategic Overview: Site-Selectivity Logic
The chemical reactivity of the quinoline core is dictated by the electronic disparity between the electron-deficient pyridine ring and the comparatively electron-rich benzene ring.
-
C2/C4 Positions: Electrophilic at the carbon center; prone to nucleophilic attack and radical addition (Minisci).
-
C5/C8 Positions: Nucleophilic; traditionally accessed via SEAr, but modern C-H activation uses directing groups (like N-oxides) to reverse selectivity and access the C8 position sterically and electronically.
Figure 1: Decision Matrix for Quinoline Functionalization
Caption: Strategic workflow for selecting the appropriate C-H functionalization methodology based on the target site.
Application Note A: Remote C8-Functionalization of Quinoline N-Oxides
Objective: Install alkyl, alkenyl, or aryl groups at the sterically hindered C8 position. Mechanism: Rhodium(III)-catalyzed C-H activation facilitated by the N-oxide directing group.[1] The N-oxide coordinates to Rh, directing the metal to the peri-C8 position, forming a 5-membered metallacycle.
Mechanistic Insight
The reaction proceeds via a Concerted Metalation-Deprotonation (CMD) pathway.[2] The choice of the Cp*Rh(III) catalyst is critical because the high-valent metal center facilitates the cleavage of the inert C(sp2)-H bond.
-
Directing Group: The N-oxide oxygen is a "traceless" directing group (can be reduced later) or retained for polarity.
-
Regioselectivity: Exclusive to C8 due to the geometric constraints of the 5-membered rhodacycle intermediate.
Figure 2: Catalytic Cycle (Rh-Catalyzed C8-Alkylation)
Caption: CpRh(III) catalytic cycle showing the critical CMD step and rhodacycle formation.*
Detailed Protocol: C8-Alkylation with Activated Olefins
Reference Grounding: Based on methodologies developed by Satoh/Miura and Glorius groups (e.g., Org. Lett. 2014).[3][4]
Materials:
-
Substrate: Quinoline N-oxide (1.0 equiv, 0.2 mmol).
-
Coupling Partner: Ethyl acrylate or Styrene (2.0 equiv).
-
Catalyst: [Cp*RhCl₂]₂ (2.5 mol%).
-
Oxidant: Ag₂CO₃ (1.0 equiv) or Cu(OAc)₂ (for aerobic recycling).
-
Additive: AgSbF₆ (10 mol%) – Crucial for cationic Rh species generation.
-
Solvent: DCE (1,2-Dichloroethane) or MeOH (green alternative).
Step-by-Step Workflow:
-
Setup: In a 10 mL screw-cap vial equipped with a magnetic stir bar, add Quinoline N-oxide (29 mg, 0.2 mmol), [Cp*RhCl₂]₂ (3.1 mg, 0.005 mmol), AgSbF₆ (6.9 mg, 0.02 mmol), and Ag₂CO₃ (55 mg, 0.2 mmol).
-
Solvent Addition: Add DCE (2.0 mL) and the olefin (0.4 mmol).
-
Reaction: Seal the vial and heat to 100 °C in an oil bath for 16 hours.
-
Note: The reaction mixture should turn dark. If it remains pale, the active cationic Rh species may not have formed.
-
-
Workup: Cool to room temperature. Filter through a short pad of Celite to remove silver salts. Wash with DCM.
-
Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).
-
Post-Modification (Optional): To remove the N-oxide, treat the product with Zn powder (5 equiv) in AcOH/H₂O at RT for 2 hours.
Troubleshooting Table:
| Observation | Diagnosis | Corrective Action |
|---|---|---|
| Low Conversion (<20%) | Catalyst poisoning or insufficient activation. | Ensure AgSbF₆ is dry. Switch solvent to t-Amyl alcohol. |
| C2-Alkylation Observed | Competition with Pd-like reactivity (rare for Rh). | Lower temperature to 80°C; ensure Cp* ligand integrity. |
| Silver Mirror on Vial | Oxidant decomposition. | Use Cu(OAc)₂/Air system instead of Ag salts. |
Application Note B: C2-Diversification via Minisci Reaction
Objective: Late-stage introduction of alkyl radicals (methyl, ethyl, cycloalkyl) at the electron-deficient C2 position. Mechanism: Radical addition to a protonated heterocycle. The reaction does not require a directing group but relies on the innate electrophilicity of the protonated quinoline.
Mechanistic Insight
The Minisci reaction operates via the generation of a nucleophilic carbon-centered radical (from carboxylic acids, alcohols, or halides) which attacks the protonated (activated) quinoline.
-
Activation: TFA or HCl protonates the N-atom, lowering the LUMO of the heterocycle.
-
Radical Source: Alkyl carboxylic acids (decarboxylative) or alkyl halides.
-
Selectivity: C2 > C4 due to electronic distribution in the protonated species.
Detailed Protocol: Metal-Free Decarboxylative Alkylation
Reference Grounding: Adapted from Baran and Dogo methodologies (J. Am. Chem. Soc. 2012, J. Org. Chem. 2014).[3][4]
Materials:
-
Substrate: Quinoline (1.0 equiv, 0.5 mmol).
-
Radical Precursor: Pivalic acid (3.0 equiv) [Source of tert-butyl radical].
-
Oxidant: Ammonium Persulfate ((NH₄)₂S₂O₈) (2.0 equiv).
-
Catalyst: AgNO₃ (10 mol%) – Classic Minisci, OR Metal-Free using thermal activation.
-
Solvent: H₂O/MeCN (1:1) or DMSO.[5]
-
Acid: TFA (1.0 equiv).
Step-by-Step Workflow:
-
Setup: Dissolve Quinoline (65 mg, 0.5 mmol) and Pivalic acid (153 mg, 1.5 mmol) in H₂O/MeCN (2 mL).
-
Acidification: Add TFA (38 µL, 0.5 mmol). Crucial: The solution must be acidic (pH < 3).
-
Oxidant Addition: Add (NH₄)₂S₂O₈ (228 mg, 1.0 mmol).
-
Reaction: Heat to 80 °C for 4–12 hours.
-
Monitor: Evolution of CO₂ gas indicates radical generation.
-
-
Workup: Basify with sat. NaHCO₃ (aq) until pH > 8 (to deprotonate the quinoline product). Extract with EtOAc (3x).
-
Purification: Silica gel chromatography (Hexanes/EtOAc).
Optimization Data (Yield Comparison):
| Radical Source | Oxidant | Solvent | Yield (C2-Product) | Notes |
| Pivalic Acid | (NH₄)₂S₂O₈ / AgNO₃ | H₂O/MeCN | 78% | Standard Minisci |
| Pivalic Acid | (NH₄)₂S₂O₈ (No Ag) | DMSO | 65% | Metal-free, slower |
| Zinc Sulfinate | TBHP | DMSO/H₂O | 82% | Baran Diversinates |
References
-
Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry, 2025.
-
Rhodium(III)-Catalyzed C–C Bond Formation of Quinoline N-Oxides at the C-8 Position under Mild Conditions. Organic Letters, 2014.[3]
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 2023.
-
A Transition Metal-Free Minisci Reaction: Acylation of Isoquinolines, Quinolines, and Quinoxaline. The Journal of Organic Chemistry, 2014.
-
Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. Chemical Reviews, 2019.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sci-hub.box [sci-hub.box]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress | Scilit [scilit.com]
Application Note: Analytical Characterization of Methyl Quinoline-5-carboxylate
This Application Note is designed as a definitive technical guide for the characterization of Methyl Quinoline-5-carboxylate (CAS 16675-62-0). It addresses the specific analytical challenges associated with quinoline regioisomers, particularly the separation and identification of the 5-isomer from the thermodynamically favored 6- or 8-isomers often co-generated during Skraup or Friedländer synthesis.
Introduction & Strategic Context
This compound is a critical intermediate in the synthesis of kinase inhibitors and other heterocyclic pharmaceuticals. Its structural integrity is paramount because the 5-position substitution pattern imparts unique steric and electronic properties to the quinoline scaffold, often distinguishing an active pharmaceutical ingredient (API) from an inactive analog.
The Core Challenge:
Synthesizing 5-substituted quinolines (e.g., via modified Skraup reaction using 3-aminobenzoic acid derivatives) frequently yields a mixture of 5- and 7-isomers due to the directing effects on the benzene ring. Standard LC-MS can confirm the molecular weight (
Objective: This protocol establishes a self-validating analytical workflow to:
-
Unambiguously confirm the 5-position regiochemistry using 1D and 2D NMR.
-
Quantify purity and separate potential isomers using a stress-tested HPLC method.
-
Validate physical properties against established standards.
Analytical Workflow Visualization
The following diagram outlines the logical flow for characterizing the crude reaction mixture to the final purified reference standard.
Caption: Analytical workflow prioritizing regioisomer differentiation via NMR peri-effects.
Protocol 1: Structural Elucidation via High-Resolution NMR
Nuclear Magnetic Resonance (NMR) is the only definitive technique to distinguish the 5-isomer from the 6-, 7-, or 8-isomers without X-ray crystallography. The diagnostic "fingerprint" of the 5-isomer is the Peri-Effect .
Mechanistic Insight: The Peri-Effect
In the 5-isomer, the carbonyl oxygen of the ester group is spatially proximate (peri-position) to the proton at position 4 (H-4) on the pyridine ring. This proximity causes two distinct phenomena:
-
Deshielding: Through-space magnetic anisotropy of the carbonyl group shifts the H-4 signal significantly downfield compared to other isomers.
-
NOE Correlation: A Nuclear Overhauser Effect (NOE) may be observed between the ester methyl protons and H-4 (or H-6), confirming the 5-position.
Experimental Parameters
-
Instrument: 400 MHz or higher (600 MHz recommended for clean multiplet resolution).
-
Solvent: DMSO-
or CDCl . (DMSO is preferred if the compound is a free base to prevent aggregation). -
Concentration: 10-15 mg in 0.6 mL solvent.
Diagnostic Signal Table (Predicted vs. Isomer Differentiation)
| Proton Position | Multiplicity | Approx. Shift ( | Diagnostic Feature for 5-Isomer |
| H-4 | Doublet (d) | 8.90 - 9.30 | Key Indicator: Significantly downfield due to peri-carbonyl effect. (Normal quinoline H-4 is ~8.1 ppm). |
| H-2 | Doublet (d) | 8.90 - 9.00 | Typical |
| H-3 | dd | 7.50 - 7.60 | Coupled to H-2 and H-4. |
| H-6 | Doublet (d) | 8.20 - 8.40 | Deshielded by ortho-ester group. |
| H-8 | Doublet (d) | 8.10 - 8.20 | Peri to Nitrogen, typically deshielded. |
| -OCH | Singlet (s) | 3.95 - 4.05 | Integration must be exactly 3H. |
Differentiation Logic (Self-Validating Step)
To validate that you have the 5-isomer and not the 7-isomer:
-
Run a NOESY experiment.
-
Look for Cross-Peaks:
-
5-Isomer: Strong NOE between the Ester Methyl (-OCH
) and H-4 (peri) or H-6 (ortho). Crucially, H-4 and H-5 cannot show NOE because H-5 is substituted. -
7-Isomer: H-5 is present.[1] You will see a strong ortho-coupling (d, ~8-9 Hz) between H-5 and H-6, and a strong NOE between H-4 and H-5.
-
Protocol 2: Chromatographic Purity (HPLC-UV/MS)
Quinoline derivatives are basic (pKa ~4.9). Standard neutral mobile phases often lead to peak tailing due to interaction with residual silanols on the column. This method uses an acidic modifier to ensure the quinoline is fully protonated, improving peak symmetry.
Method Parameters
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm |
| Mobile Phase A | Water + 0.1% Formic Acid (pH ~2.7) |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Gradient | 0-2 min: 5% B (Hold); 2-15 min: 5% |
| Detection | UV at 254 nm (aromatic) and 230 nm (quinoline max); MS (ESI+) |
| Column Temp | 30°C |
Acceptance Criteria
-
Retention Time (RT): ~7.5 - 9.0 min (depending on exact gradient/column).
-
Purity: >98.0% by peak area integration at 254 nm.
-
Impurity Profile: No single impurity >0.5%. Common impurities include the hydrolyzed acid (Quinoline-5-carboxylic acid, RT < 5 min) or regioisomers (close eluters).
Protocol 3: Mass Spectrometry & Physical Properties
Mass Spectrometry (ESI+)
-
Molecular Ion:
Da. -
Fragmentation Pattern (MS/MS):
-
188
156: Loss of methanol (neutral loss 32) or methoxy radical? More likely loss of OMe (-31) to form acylium ion ( 157) is common. -
188
129: Loss of the ester group (-COOCH , 59 Da) leaving the quinoline cation.
-
188
Physical Properties
-
Appearance: Off-white to pale yellow solid.
-
Melting Point: 50 - 52 °C [1, 2].
-
Note: A depressed melting point (<48°C) strongly indicates contamination with the 7-isomer or residual solvent.
-
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 85031, this compound. Retrieved from [Link]
-
Jeol USA. Observation of NOE by HSQC-NOESY for Regioisomer Differentiation. Retrieved from [Link]
-
Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR. Retrieved from [Link]
Sources
Application Note: Friedländer Synthesis for Quinoline Preparation
Abstract
The Friedländer synthesis remains a cornerstone methodology for constructing the quinoline scaffold, a privileged pharmacophore in medicinal chemistry found in antimalarials, kinase inhibitors, and antibiotics.[1][2][3][4] This application note provides a rigorous technical guide to the reaction, moving beyond basic textbook definitions to explore mechanistic causality, critical process parameters (CPPs), and modern "green" adaptations. We present two validated protocols: a classical base-catalyzed condensation and a modern one-pot reductive cyclization starting from stable nitro-precursors.
Introduction & Strategic Significance
The quinoline ring system is ubiquitous in drug discovery.[2] From the historical antimalarial Quinine to modern kinase inhibitors like Lenvatinib, the demand for efficient, scalable quinoline synthesis is high.
The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing a reactive
-
Core Advantage: High regioselectivity compared to the Skraup or Doebner-Miller syntheses.
-
Primary Challenge: The instability of the starting material, 2-aminobenzaldehyde, which is prone to rapid self-condensation.
-
Strategic Solution: Modern protocols often utilize in situ generation of the amino species from stable nitro-precursors or the use of acid/base catalysts that accelerate cross-condensation over self-polymerization.
Mechanistic Insights
Understanding the mechanism is vital for troubleshooting low yields. The reaction can proceed via two distinct pathways, dictated largely by the pH of the medium.
The Pathways
-
Pathway A (Aldol-First): Under basic conditions, the enolizable ketone attacks the carbonyl of the 2-aminoaryl aldehyde (Aldol condensation), followed by cyclodehydration. This is the dominant pathway in most high-yield protocols.
-
Pathway B (Imine-First): The amine condenses with the ketone carbonyl to form a Schiff base, followed by cyclization. This is less common due to the lower electrophilicity of the ketone compared to the aldehyde.
Mechanistic Visualization
The following diagram illustrates the bifurcation and convergence of these pathways.
Figure 1: Bifurcated mechanistic pathways for Friedländer synthesis. Pathway A (Red) is kinetically favored under basic conditions.
Critical Process Parameters (Optimization)
Solvent Selection
The choice of solvent dictates the reaction temperature and solubility of the intermediate.
| Solvent | Boiling Point | Suitability | Notes |
| Ethanol/Methanol | 65-78°C | High | Standard for base-catalyzed protocols. Green & cheap. |
| Toluene | 110°C | Medium | Good for azeotropic water removal (Dean-Stark) in acid catalysis. |
| Water | 100°C | High | Excellent for "Green" protocols using surfactant catalysis. |
| DMF/DMSO | >150°C | Low | Difficult workup; reserved for unreactive substrates requiring high heat. |
Catalyst Selection
-
Base (KOH/NaOH/Piperidine): Best for aliphatic ketones. Promotes the Aldol pathway.
-
Brønsted Acid (H₂SO₄/HCl): Effective but can cause polymerization of sensitive aldehydes.
-
Lewis Acid (FeCl₃, ZnCl₂): Excellent for "One-Pot" reductive cyclizations (see Protocol 2).
Experimental Protocols
Protocol A: Classical Base-Catalyzed Synthesis
Best for: Stable 2-aminobenzophenones or freshly prepared 2-aminobenzaldehydes.
Reagents:
-
2-Aminobenzaldehyde (1.0 equiv)
-
Ketone (e.g., Acetophenone) (1.2 equiv)
-
KOH (Ethanolic, 10% w/v) (0.2 equiv)
Step-by-Step:
-
Preparation: Dissolve 2-aminobenzaldehyde (5 mmol) and the ketone (6 mmol) in Ethanol (15 mL).
-
Catalysis: Add 0.5 mL of 10% ethanolic KOH dropwise.
-
Reflux: Heat the mixture to reflux (80°C) for 1–3 hours.
-
Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). Look for the disappearance of the aldehyde spot.
-
-
Workup: Cool to room temperature.
-
Scenario 1 (Precipitate forms): Filter the solid, wash with cold EtOH, and recrystallize.
-
Scenario 2 (No precipitate): Evaporate solvent, redissolve in CH₂Cl₂, wash with water, dry over Na₂SO₄, and purify via column chromatography.
-
-
Validation: Confirm structure via ¹H-NMR (look for quinoline protons ~7.5–8.5 ppm).
Protocol B: Modern One-Pot Reductive Cyclization
Best for: Researchers avoiding unstable starting materials. Starts from stable 2-nitrobenzaldehyde.
Reagents:
-
2-Nitrobenzaldehyde (1.0 equiv)
-
Enolizable Ketone (1.2 equiv)
-
Iron Powder (Fe) (4.0 equiv)[4]
-
HCl (conc.) (catalytic, 5 mol%)
-
Ethanol/Water (4:1 ratio)
Step-by-Step:
-
Reduction Phase: Suspend 2-nitrobenzaldehyde (5 mmol) and Iron powder (20 mmol) in EtOH/H₂O (20 mL). Add catalytic HCl (2 drops).
-
Activation: Heat to reflux for 30–45 mins.
-
Condensation Phase: Once reduction is complete (check TLC), add the Ketone (6 mmol) and KOH (1.5 equiv) directly to the hot reaction mixture.
-
Cyclization: Continue reflux for 2–4 hours.
-
Workup: Filter hot through a Celite pad to remove iron residues. Wash the pad with hot ethanol.
-
Isolation: Concentrate the filtrate. The product often crystallizes upon cooling.
Workflow Diagram (One-Pot):
Figure 2: Workflow for the One-Pot Reductive Friedländer Synthesis, eliminating the isolation of unstable intermediates.
Green Chemistry & Modern Variations
Drug development increasingly prioritizes sustainability. Two key variations include:
-
Solvent-Free Synthesis:
-
Method: Grind 2-aminobenzaldehyde and ketone with p-Toluenesulfonic acid (p-TsOH) in a mortar for 10 mins.
-
Advantage: Rapid reaction, no solvent waste.
-
-
Microwave-Assisted:
-
Method: Irradiate reactants with catalytic K-10 Montmorillonite clay at 100°C for 5-10 mins.
-
Advantage: Drastic reduction in reaction time (hours
minutes).
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Self-condensation of 2-aminobenzaldehyde. | Use Protocol B (One-Pot) to generate amine in situ. |
| Regioisomers | Unsymmetrical ketone used. | Use bulky bases (t-BuOK) to favor kinetic enolate, or specific Lewis acids for thermodynamic control. |
| Incomplete Reaction | Steric hindrance on ketone. | Switch solvent to n-Butanol (higher reflux temp) or use Microwave irradiation. |
| Iron Residue (Protocol B) | Poor filtration. | Ensure filtration is done while the solution is hot ; iron salts precipitate upon cooling. |
References
-
Organic Reactions: The Friedländer Synthesis of Quinolines. Organic Reactions. [Link][4][6][12]
-
Organic Chemistry Portal: One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. [Link]
-
Chemical Reviews: Recent Advances in the Friedländer Reaction. [Link]
-
Green Chemistry (RSC): Electrochemically assisted Friedlander reaction. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. jk-sci.com [jk-sci.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Friedlaender Synthesis [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Byproducts in Quinoline Synthesis
Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing and mitigating common byproducts encountered during the synthesis of quinoline and its derivatives. By understanding the causality behind byproduct formation, you can optimize your reaction conditions, improve yields, and ensure the purity of your target compounds.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of tarry, black residue in my Skraup synthesis. What is causing this and how can I prevent it?
A1: This is a classic issue in the Skraup synthesis, which is known for being highly exothermic. The tar formation is primarily due to the acid-catalyzed polymerization of acrolein, which is generated in situ from the dehydration of glycerol[1]. To control this vigorous reaction and minimize tarring, consider the following:
-
Use a Reaction Moderator: Adding ferrous sulfate (FeSO₄) is a common and effective strategy. It moderates the reaction's intensity, preventing it from becoming uncontrollable[1]. Boric acid can also serve this purpose[1].
-
Controlled Reagent Addition: Ensure the correct order of addition. Sulfuric acid should be added after the ferrous sulfate to prevent a premature start to the reaction[1].
-
Gradual Heating: Apply heat gently and be prepared to remove the heat source once the exothermic reaction begins to sustain itself[1].
Q2: My Doebner-von Miller reaction is producing a gummy, polymeric residue, leading to low yields. What's the underlying issue?
A2: Similar to the Skraup synthesis, the primary culprit is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound[2][3]. This is especially prevalent at high temperatures. To mitigate this:
-
Employ a Two-Phase System: By sequestering the carbonyl compound in an organic phase while the reaction occurs in an aqueous acidic phase, you can significantly reduce polymerization and boost your yield[3][4].
-
Control the Temperature: Maintaining an optimal temperature is crucial. Excessive heat will favor polymerization[3].
-
Slow Addition of Reactants: Adding the α,β-unsaturated carbonyl compound slowly keeps its concentration low at any given moment, thereby minimizing its self-condensation[2][3].
Q3: In my Friedländer synthesis using an unsymmetrical ketone, I'm getting a mixture of regioisomers that are difficult to separate. How can I improve the selectivity?
A3: Regioselectivity is a known challenge in the Friedländer synthesis with unsymmetrical ketones[5][6]. The formation of different isomers directly impacts the yield of your desired product[7]. Here are some strategies to enhance selectivity:
-
Catalyst Choice: The choice of catalyst can influence which regioisomer is favored[7]. Experiment with different Lewis acids (e.g., metal triflates) or Brønsted acids (e.g., p-toluenesulfonic acid) to find the optimal conditions for your specific substrates[7].
-
Substrate Modification: Introducing a phosphoryl group on the α-carbon of the ketone can help direct the cyclization[5].
-
Alternative Reagents: Using an imine analog of the o-aniline can sometimes steer the reaction towards a single product and avoid other side reactions like aldol condensation[5][6].
Q4: I'm performing a Combes synthesis with an unsymmetrical β-diketone and observing the formation of multiple regioisomers. What factors control the product distribution?
A4: In the Combes synthesis, the regioselectivity is governed by both steric and electronic effects of the substituents on both the aniline and the β-diketone[6][8]. The rate-determining step is the electrophilic aromatic annulation, where steric hindrance plays a significant role[6][8]. For instance, bulkier substituents on the β-diketone will favor the formation of certain regioisomers over others[6].
Troubleshooting Guides by Synthesis Method
The Skraup Synthesis
Problem: Extremely vigorous, uncontrollable reaction leading to low yields and significant tar formation.
Root Cause: The reaction is highly exothermic due to the rapid, acid-catalyzed polymerization of acrolein, formed from the dehydration of glycerol[1][9][10].
Solutions & Protocol Adjustments:
| Parameter | Recommendation | Causality |
| Moderator | Add ferrous sulfate (FeSO₄·7H₂O) to the reaction mixture before the acid[1][11]. | Ferrous sulfate acts as an oxygen carrier, smoothing out the exothermic process over a longer period and preventing a violent reaction[1]. |
| Heating | Heat the mixture gently to initiate the reaction. Remove the external heat source as soon as the reaction becomes self-sustaining[1]. | The exothermic nature of the reaction is often sufficient to drive it to completion once initiated. Overheating promotes polymerization. |
| Oxidizing Agent | While nitrobenzene is traditional, consider a water-soluble co-oxidant like meta-nitrobenzenesulfonic acid[1]. | This can lead to byproducts that are more easily removed during the aqueous workup[1]. |
Workflow for Mitigating Byproduct Formation in Skraup Synthesis
Caption: Troubleshooting workflow for the Skraup synthesis.
The Doebner-von Miller Synthesis
Problem: Formation of tars and polymers, leading to difficult product isolation and reduced yield.
Root Cause: Acid-catalyzed self-condensation and polymerization of the α,β-unsaturated carbonyl compound[2].
Solutions & Protocol Adjustments:
| Parameter | Recommendation | Causality |
| Reaction System | Utilize a two-phase system (e.g., organic/aqueous)[3][4]. | This sequesters the α,β-unsaturated carbonyl in the organic phase, lowering its effective concentration in the acidic aqueous phase and thus reducing polymerization[3][4]. |
| Reagent Addition | Add the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline[2]. | Slow addition maintains a low concentration of the polymerizable species, favoring the desired reaction pathway. |
| Catalyst | Carefully select and optimize the concentration of the acid catalyst (both Brønsted and Lewis acids can be used)[2][12]. | The type and concentration of the acid are critical for promoting the cyclization without excessively catalyzing polymerization[2]. |
Byproduct Formation Pathway in Doebner-von Miller Synthesis
Caption: Competing reaction pathways in the Doebner-von Miller synthesis.
The Friedländer Synthesis
Problem: Low yields due to side reactions or formation of regioisomeric mixtures with unsymmetrical ketones.
Root Cause: Aldol self-condensation of the ketone starting material, especially under basic conditions, and lack of regiocontrol in the cyclization step[5][6].
Solutions & Protocol Adjustments:
| Parameter | Recommendation | Causality |
| Reaction Conditions | For base-catalyzed reactions, consider using an imine analog of the o-aniline starting material[5]. | This pre-formation of the C=N bond circumvents the possibility of the ketone undergoing self-aldol condensation[5][6]. |
| Catalyst | Screen various acid catalysts (e.g., p-toluenesulfonic acid, iodine, Lewis acids) to optimize for both yield and regioselectivity[7][13][14]. | Different catalysts can favor different transition states, leading to improved selectivity for one regioisomer over another. |
| Solvent | Choose the solvent based on the catalytic system. Polar aprotic solvents for acidic conditions and non-polar solvents for base-mediated reactions are often effective[5]. | The solvent can influence the solubility of intermediates and the efficacy of the catalyst. |
The Combes Synthesis
Problem: Formation of a mixture of regioisomers when using an unsymmetrical β-diketone.
Root Cause: The cyclization step (electrophilic aromatic annulation) can occur at two different positions, with the outcome influenced by steric and electronic factors of the substituents[6][8].
Solutions & Protocol Adjustments:
| Parameter | Recommendation | Causality |
| Substituent Effects | Be aware that bulky substituents on the β-diketone will sterically hinder cyclization at the more crowded position, favoring one regioisomer[6]. | Steric hindrance raises the energy of the transition state for the formation of the more crowded isomer, making the alternative pathway more favorable. |
| Aniline Electronics | The electronic nature of substituents on the aniline ring can influence the nucleophilicity of the ring and affect the rate and regioselectivity of the cyclization. | Electron-donating groups can activate the ring towards electrophilic attack, while withdrawing groups can deactivate it. |
Experimental Protocols: Purification
Protocol 1: Purification of Quinoline from Skraup Synthesis Tar
This protocol focuses on separating the basic quinoline product from the non-basic, polymeric tar.
-
Initial Separation (Steam Distillation):
-
Acid-Base Extraction:
-
Separate the oil layer (crude quinoline) from the aqueous distillate.
-
Dissolve the crude quinoline oil in a dilute acid solution (e.g., 10% HCl or H₂SO₄) to form the water-soluble quinoline salt[15][16].
-
Wash the acidic aqueous solution with an organic solvent (e.g., diethyl ether) to remove any remaining non-basic impurities.
-
-
Liberation and Final Purification:
-
Make the washed aqueous solution strongly alkaline with a concentrated base (e.g., 40% NaOH) to liberate the free quinoline base, which will separate as an oil[15].
-
Separate the quinoline oil, dry it over a suitable drying agent (e.g., anhydrous potassium carbonate), and perform a final vacuum distillation to obtain the pure product[15].
-
References
-
Purification of Quinoline. (n.d.). LookChem. Retrieved February 11, 2026, from [Link]
-
Work out the mechanism for the Skraup synthesis of quinoline. (2025, July 20). Filo. Retrieved February 11, 2026, from [Link]
-
Skraup Reaction. (2022, January 22). YouTube. Retrieved February 11, 2026, from [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Retrieved February 11, 2026, from [Link]
-
The 12-l. flask is then connected with the steam-distillation apparatus shown in. (n.d.). Organic Syntheses Procedure. Retrieved February 11, 2026, from [Link]
-
Combes quinoline synthesis. (n.d.). Wikipedia. Retrieved February 11, 2026, from [Link]
-
Friedländer synthesis. (n.d.). Wikipedia. Retrieved February 11, 2026, from [Link]
-
The Friedländer Synthesis of Quinolines. (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]
-
The Friedländer Synthesis of Quinolines. (n.d.). Organic Reactions. Retrieved February 11, 2026, from [Link]
-
Friedlander quinoline synthesis. (n.d.). Retrieved February 11, 2026, from [Link]
-
Friedländer synthesis. (n.d.). SynArchive. Retrieved February 11, 2026, from [Link]
-
Friedlaender Synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 11, 2026, from [Link]
- A method for purifying 8-hydroxyquinoline reaction solution. (n.d.). Google Patents.
-
Combes Quinoline Synthesis. (n.d.). Retrieved February 11, 2026, from [Link]
-
Different catalytic approaches of Friedländer synthesis of quinolines. (n.d.). PMC - NIH. Retrieved February 11, 2026, from [Link]
-
Preparation of Quinoline. (2017, November 23). Sciencemadness Discussion Board. Retrieved February 11, 2026, from [Link]
-
Combes synthesis of quinolines. (n.d.). Retrieved February 11, 2026, from [Link]
-
Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved February 11, 2026, from [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Retrieved February 11, 2026, from [Link]
-
Doebner–Miller reaction. (n.d.). Wikipedia. Retrieved February 11, 2026, from [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020, June 2). PMC. Retrieved February 11, 2026, from [Link]
-
The Skraup Synthesis of Quinolines. (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]
-
Doebner-Miller Reaction. (n.d.). SynArchive. Retrieved February 11, 2026, from [Link]
-
Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (n.d.). MDPI. Retrieved February 11, 2026, from [Link]
-
Recent Advances in Metal-Free Quinoline Synthesis. (2016, July 29). PMC - NIH. Retrieved February 11, 2026, from [Link]
-
Doebner-Miller reaction and applications. (n.d.). Slideshare. Retrieved February 11, 2026, from [Link]
-
Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. (n.d.). The Journal of Organic Chemistry - ACS Publications. Retrieved February 11, 2026, from [Link]
-
Doebner reaction. (n.d.). Wikipedia. Retrieved February 11, 2026, from [Link]
-
Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. (2018, July 15). YouTube. Retrieved February 11, 2026, from [Link]
-
What is the complete procedure for Doebner-von miller reaction ?. (2018, July 17). ResearchGate. Retrieved February 11, 2026, from [Link]
-
Synthesis of β-keto carboxylic acids, esters and amides. (n.d.). Organic Chemistry Portal. Retrieved February 11, 2026, from [Link]
-
On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. (n.d.). PubMed. Retrieved February 11, 2026, from [Link]
-
19.15 A Claisen Condensation Forms a β-Keto Ester. (2014, August 29). Chemistry LibreTexts. Retrieved February 11, 2026, from [Link]
-
Combes Quinoline Synthesis PDF. (n.d.). Scribd. Retrieved February 11, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 9. Work out the mechanism for the Skraup synthesis of quinoline. | Filo [askfilo.com]
- 10. iipseries.org [iipseries.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 13. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 14. Friedlaender Synthesis [organic-chemistry.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Purification of Quinoline - Chempedia - LookChem [lookchem.com]
Technical Support Center: Effect of pH on the Stability of Quinoline Compounds in Aqueous Solutions
Introduction
Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents, including antimalarials, anticancer agents, and antibiotics.[1][2][3] The stability of these compounds in aqueous solutions is a critical parameter that influences their shelf-life, bioavailability, and efficacy. Among the various factors affecting their stability, pH stands out as a primary determinant. This technical guide serves as a support center for researchers, scientists, and drug development professionals, providing in-depth answers to common questions and troubleshooting advice for experiments involving quinoline-based compounds.
Frequently Asked Questions (FAQs)
Q1: Why is pH a critical parameter for the stability of quinoline compounds?
A1: The pH of an aqueous solution directly governs the ionization state of quinoline compounds, which are typically weak bases.[1][2] The quinoline molecule contains a nitrogen atom with a lone pair of electrons, which can accept a proton (H⁺) from the solution. This equilibrium between the neutral (free base) and protonated (cationic) forms is dictated by the compound's acid dissociation constant (pKa) and the solution's pH.
The different ionization states exhibit distinct physicochemical properties, including:
-
Solubility: The protonated form is generally much more soluble in water than the neutral form.[2][4] Many quinoline-based drugs, like ciprofloxacin, exhibit a U-shaped pH-solubility profile with high solubility at acidic (pH < 5) and basic (pH > 10) conditions, but low solubility near neutral pH.[5]
-
Chemical Reactivity: The electron distribution within the quinoline ring changes upon protonation, altering its susceptibility to nucleophilic or electrophilic attack. This can make one form more prone to specific degradation pathways, such as hydrolysis or oxidation, than the other.[6]
-
Photostability: The UV absorption spectrum can shift with pH, potentially altering the rate and pathway of photodegradation.
Therefore, controlling the pH is essential for ensuring the compound remains soluble, stable, and active during an experiment or in a pharmaceutical formulation.
Q2: What are the primary degradation pathways for quinoline compounds that are influenced by pH?
A2: The main degradation pathways sensitive to pH are hydrolysis, oxidation, and photodegradation.
-
Hydrolysis: This is a common pathway, especially for quinoline derivatives with hydrolyzable functional groups (e.g., esters, amides, lactams). The rate of hydrolysis is often pH-dependent, with specific acid- and base-catalyzed mechanisms. For some compounds, degradation is faster under basic conditions, while others may be more labile in acidic media.[7][8]
-
Oxidation: The quinoline ring can be susceptible to oxidation, which may be catalyzed by trace metals or initiated by light. The susceptibility to oxidation can be pH-dependent, as the protonated and neutral forms have different electron densities and redox potentials.[9] Degradation can involve hydroxylation of the ring followed by cleavage.[7][10]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. The rate and nature of the photoproducts can vary with pH. A compound might be stable in the dark but degrade rapidly when exposed to light at a specific pH where it absorbs light more strongly.[7][11]
Forced degradation studies, which intentionally stress a compound under various conditions (e.g., strong acid, strong base, heat, light, oxidizing agents), are essential for identifying these potential pathways.[12][13]
Q3: How does the pKa of a quinoline compound relate to its stability profile?
A3: The pKa is the pH at which the protonated and neutral forms of the compound are present in equal concentrations (50:50). It is the inflection point in the pH-stability and pH-solubility profiles.
-
At pH << pKa: The compound will exist predominantly in its protonated, cationic form. The stability at this pH will reflect the inherent stability of this species. For many quinoline antimalarials, this protonated form is implicated in destabilizing effects under acidic conditions.[6]
-
At pH >> pKa: The compound will exist mainly as the neutral, free base form. Its stability will be governed by the properties of this uncharged molecule.
-
At pH ≈ pKa: Both species are present in significant amounts. This can be a complex region where either both forms are degrading simultaneously or solubility issues arise, leading to precipitation rather than degradation.
Understanding the pKa is crucial for predicting the compound's behavior. For instance, if you know that the neutral form is susceptible to oxidation, you would predict that the compound will be less stable at pH values above its pKa.
Troubleshooting Guide
Issue: My quinoline compound is precipitating out of my neutral (pH 7.4) buffer.
| Possible Cause | Explanation & Causality | Recommended Solution |
| Low Intrinsic Solubility | Many quinoline derivatives are zwitterionic or weakly basic, exhibiting their lowest solubility near physiological pH.[5] At this pH, the compound is predominantly in its less soluble neutral or zwitterionic form. | 1. pH Adjustment: If your experiment allows, slightly lower the pH (e.g., to 6.5) to increase the proportion of the more soluble protonated species.[4] 2. Use of Co-solvents: Introduce a small percentage (1-5%) of an organic co-solvent like DMSO or ethanol, ensuring it doesn't interfere with your assay. 3. Solubilizing Excipients: Consider using agents like cyclodextrins, which can form inclusion complexes to enhance aqueous solubility.[4] |
| Buffer Effects (Salting Out) | High concentrations of certain buffer salts can decrease the solubility of organic compounds through a "salting-out" effect.[1][2] | 1. Lower Buffer Concentration: Use the lowest buffer concentration that still provides adequate pH control. 2. Change Buffer Species: Switch to a different buffer system (e.g., from phosphate to HEPES) and observe if solubility improves. |
Issue: I'm observing rapid degradation of my compound in an acidic solution (pH 2-4).
| Possible Cause | Explanation & Causality | Recommended Solution |
| Acid-Catalyzed Hydrolysis | The compound may possess a functional group that is labile to acid-catalyzed hydrolysis. The protonated form of the quinoline ring can also activate adjacent groups towards hydrolysis.[11] | 1. Perform a pH-Rate Profile: Systematically study the degradation rate at various pH points to confirm the acid-catalyzed nature and find a more stable pH range. 2. Lower Temperature: Perform the experiment at a lower temperature to decrease the hydrolysis rate. 3. Protect from Light: Ensure the degradation is not a combination of acid lability and photolysis. Run a parallel experiment in the dark. |
| Instability of the Protonated Form | For some quinolines, the protonated species itself is inherently less stable and may undergo rearrangement or other degradation reactions.[6] | 1. Modify the Structure: If in the drug design phase, consider structural modifications that alter the pKa or stabilize the protonated form. 2. Formulation Strategy: For drug development, design a formulation that avoids prolonged exposure to highly acidic environments (e.g., enteric coating). |
Issue: HPLC analysis shows multiple unexpected peaks during my stability study.
| Possible Cause | Explanation & Causality | Recommended Solution |
| Multiple Degradation Pathways | At a given pH, the compound may be degrading via several concurrent pathways (e.g., hydrolysis and oxidation), each producing different products.[7] | 1. Conduct Forced Degradation: Perform a systematic forced degradation study (acid, base, peroxide, light, heat) to generate and identify the specific degradation products for each stress condition.[12][13] This helps in assigning the peaks observed in your stability study. 2. Use Mass Spectrometry (LC-MS): Couple your HPLC to a mass spectrometer to obtain mass information for each unknown peak, which is crucial for structural elucidation. |
| Buffer or Mobile Phase Interference | Components of your buffer or HPLC mobile phase may be reacting with the quinoline compound or its degradants. | 1. Run Blanks: Inject a blank sample (buffer without the compound) that has been subjected to the same stability conditions to check for buffer degradation. 2. Simplify the System: Use the simplest possible buffer system (e.g., phosphate, acetate) and HPLC mobile phase (e.g., acetonitrile/water with formic acid) to minimize potential interactions. |
Experimental Protocols & Workflows
Protocol: Determination of a pH-Rate Profile
This protocol outlines a method to determine the stability of a quinoline compound across a range of pH values.
1. Preparation of Buffers:
-
Prepare a series of buffers (e.g., citrate, phosphate, borate) to cover the desired pH range (e.g., pH 2 to pH 10) at a constant ionic strength.
-
Verify the pH of each buffer with a calibrated pH meter.
2. Sample Preparation:
-
Prepare a stock solution of the quinoline compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Spike a small, known volume of the stock solution into each buffer to achieve the target final concentration. Ensure the organic solvent percentage is low (<1%) to avoid affecting the aqueous pH.
3. Incubation:
-
Aliquot the samples into amber vials to protect from light.
-
Place the vials in a temperature-controlled incubator (e.g., 40°C or 60°C) to accelerate degradation.
-
Include a t=0 sample for each pH, which is immediately quenched and analyzed.
4. Sampling and Analysis:
-
At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.
-
Quench the degradation by diluting the sample in the mobile phase and/or refrigerating it.
-
Analyze the concentration of the remaining parent compound using a validated stability-indicating HPLC method.
5. Data Analysis:
-
For each pH, plot the natural logarithm of the concentration of the parent drug versus time.
-
The slope of this line gives the observed first-order degradation rate constant (k_obs).
-
Plot log(k_obs) versus pH to generate the final pH-rate profile.
Workflow Visualization
pH-Dependent Equilibrium of a Quinoline Compound
This diagram illustrates how pH shifts the equilibrium between the soluble, protonated form and the less soluble, neutral form of a typical quinoline base.
Caption: pH shifts the equilibrium of quinoline compounds.
Experimental Workflow for a pH-Rate Profile Study
This diagram outlines the key steps involved in conducting a study to determine how pH affects the degradation rate of a compound.
Caption: Workflow for pH-rate profile determination.
References
- Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech.
- Stability issues and degradation pathways of 2-Hydroxyquinoline. BenchChem.
- Technical Support Center: Overcoming Solubility Issues of Quinoline Derivatives in Biological Assays. BenchChem.
- Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed.
- Pathway proposed for the degradation of quinoline. ResearchGate.
- Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Iranian Chemical Society.
- Degradation of 2-Methyl-1H-imidazo[4,5-h]quinoline under different conditions. BenchChem.
- Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate.
- Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Scientific Innovation.
- Forced Degradation Studies. MedCrave online.
- Effects of quinoline-containing antimalarials on the erythrocyte membrane and their significance to drug action on Plasmodium falciparum. PubMed.
- Ionization equilibria of fluoroquinolones in aqueous solutions. ResearchGate.
- Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
Sources
- 1. experts.arizona.edu [experts.arizona.edu]
- 2. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Effects of quinoline-containing antimalarials on the erythrocyte membrane and their significance to drug action on Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Validation & Comparative
Validating the Purity of Synthesized Methyl Quinoline-5-Carboxylate: A Multi-Modal Approach
Audience: Researchers, Medicinal Chemists, and Process Development Scientists. Context: Methyl quinoline-5-carboxylate (CAS: 16675-62-0) is a critical pharmacophore intermediate.[1][2] Its synthesis, often via Skraup or Friedländer cyclization, is prone to generating difficult-to-separate regioisomers (specifically the 7- and 8-isomers) and retaining inorganic salts.[1] This guide provides a rigorous validation framework beyond simple "area %" analysis.[2]
Part 1: The Purity Paradox in Quinoline Synthesis[1]
In drug development, a "98% pure" compound by HPLC can still cause assay failure if the remaining 2% is a potent regioisomer or a paramagnetic metal catalyst. For this compound, the primary challenge lies in the regio-selectivity of the cyclization step .[1]
When synthesizing this target from m-substituted anilines, cyclization can occur at either the ortho or para position relative to the substituent, yielding a mixture of the 5- and 7-isomers.[1] Furthermore, unreacted starting materials (anilines) can co-elute in standard low-pH HPLC methods due to similar pKa values.[2]
The Core Directive: Do not rely on a single analytical technique. Use a "Triangulated Validation" approach combining structural specificity (NMR), separation efficiency (HPLC-MS), and thermodynamic behavior (DSC/MP).
Part 2: Comparative Analysis of Validation Methods
The following table contrasts the three primary validation methodologies required for a Certificate of Analysis (CoA) suitable for biological testing.
| Feature | Method A: Quantitative | Method B: HPLC-PDA-MS | Method C: GC-MS |
| Primary Utility | Absolute purity (wt/wt%) & structural proof.[1] | Impurity profiling & regioisomer separation.[1][2] | Volatile organic impurity (VOI) check.[2] |
| Detection Basis | Proton environment (molar response).[2][3][4] | UV absorption (chromophore dependent).[2] | Ionization efficiency & volatility.[2] |
| Blind Spot | Overlapping isomer signals; low sensitivity (<0.1%).[2] | Inorganic salts, moisture, non-UV active impurities. | Thermally unstable compounds; salts.[1][2] |
| Critical For | Quantifying residual solvent & water.[1][2] | Detecting trace regioisomers (0.1% level). | Residual high-boiling solvents (e.g., DMSO).[2] |
| Sample Prep | Dissolve in DMSO- | Dissolve in MeOH/Water (buffer).[2] | Dissolve in MeOH or Acetone.[2] |
Part 3: Detailed Experimental Protocols
Protocol A: The Structural Gold Standard – qNMR
Why this matters: HPLC "Area %" assumes all components have the same extinction coefficient.[1][2] They do not. qNMR provides an absolute weight-based purity that accounts for invisible impurities like silica gel or salts.[1][2]
Reagents:
-
Solvent: DMSO-
(Preferred over CDCl to prevent aggregation of the quinoline core).[1][2] -
Internal Standard (IS): Maleic Acid (99.99% TraceCERT) or 1,3,5-Trimethoxybenzene.
Workflow:
-
Weighing: Accurately weigh ~10 mg of the synthesized this compound (
) and ~5 mg of Internal Standard ( ) into the same vial. Record weights to 0.01 mg precision. -
Dissolution: Add 0.6 mL DMSO-
. Vortex until fully dissolved.[1][2] -
Acquisition:
-
Processing: Phase and baseline correct manually. Integrate the IS peak (set to known proton count) and the methyl ester singlet of the quinoline (~4.0 ppm).[1]
Calculation:
Protocol B: The Separation Standard – HPLC-PDA-MS
Why this matters: qNMR may not resolve the 5-isomer from the 7-isomer if the shifts are identical.[1] Reversed-Phase HPLC with a pH modifier is required to separate these basic heterocycles.[1][2]
System Setup:
-
Column: C18 end-capped column (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.8).[2] Note: Acidic pH ensures the quinoline nitrogen is protonated, improving peak shape.
-
Mobile Phase B: Acetonitrile (HPLC Grade).[2]
-
Detection: PDA (210–400 nm) extracted at 254 nm; MS (ESI+) in Scan Mode (100–500 m/z).[2]
Gradient Method:
| Time (min) | % Mobile Phase B | Flow Rate (mL/min) |
|---|---|---|
| 0.0 | 5 | 1.0 |
| 10.0 | 95 | 1.0 |
| 12.0 | 95 | 1.0 |
| 12.1 | 5 | 1.0 |
| 15.0 | 5 | 1.0 |[1]
Success Criteria:
-
Resolution (
): > 1.5 between the main peak and any regioisomer. -
Peak Purity: UV spectra across the peak width must be consistent (match factor > 990).
Part 4: Visualization of the Validation Logic
The following diagram illustrates the decision-making process for validating the synthesized batch.
Figure 1: The "Triangulated Validation" workflow ensures that neither regioisomers (detected by HPLC) nor inorganic contaminants (detected by qNMR) escape the final quality check.
Part 5: Scientific Grounding & References[1][2][7]
Mechanism of Impurity Formation
The synthesis of quinoline-5-carboxylates often utilizes the Skraup or Doebner-Miller reaction.[1][7][8] When using 3-aminobenzoic acid derivatives, the cyclization is directed by the directing group effects.[1] However, steric hindrance and electronic effects can lead to the formation of the 7-isomer as a major byproduct [1].[1] Standard silica chromatography often fails to separate these due to their nearly identical polarity.[1][2]
Reference List
-
Organic Chemistry Portal. Synthesis of Quinolines. (Reviews various cyclization methods including Skraup and Friedländer). [Link]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12503486, this compound.[1][2] [Link][2]
-
Musiol, R. et al. (2006). RP-HPLC determination of lipophilicity in series of quinoline derivatives.[1][2] (Establishes mobile phase protocols for quinoline analysis). [Link]
Sources
- 1. US2561553A - Process for the manufacture of 8-hydroxy quinoline - Google Patents [patents.google.com]
- 2. Methyl quinoline-6-carboxylate | C11H9NO2 | CID 736812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. Quinoline - Wikipedia [en.wikipedia.org]
- 6. iipseries.org [iipseries.org]
- 7. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 8. Synthesis of quinolines from aniline and propanol over modified USY zeolite: catalytic performance and mechanism evaluated by in situ Fourier transfor ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04526C [pubs.rsc.org]
A Comparative Guide to Methyl Quinoline-5-carboxylate and Its Positional Isomers for Researchers
An In-depth Analysis of Physicochemical Properties, Reactivity, and Biological Implications for Drug Discovery and Development
For researchers and scientists engaged in the intricate world of medicinal chemistry and drug development, the quinoline scaffold represents a privileged structure, forming the backbone of numerous therapeutic agents. The simple act of shifting a functional group's position on this scaffold can dramatically alter a molecule's properties and biological activity. This guide provides a comprehensive comparison of methyl quinoline-5-carboxylate with its other positional isomers, offering insights into how isomeric variations can be leveraged for rational drug design.
The Significance of Isomerism in the Quinoline Core
The quinoline ring system, a fusion of a benzene and a pyridine ring, offers seven potential positions for monosubstitution on the carbocyclic and pyridine rings. The placement of a methyl carboxylate group at each of these positions gives rise to distinct isomers, each with a unique electronic and steric profile. These differences profoundly influence the molecule's physicochemical properties, its reactivity in further chemical modifications, and its interaction with biological targets. Understanding these nuances is critical for optimizing lead compounds in drug discovery.
Physicochemical Properties: A Tale of Position
Table 1: Comparative Physicochemical Properties of Methyl Quinoline Carboxylate Isomers (Predicted and Reported)
| Isomer | Predicted pKa of Parent Acid | Inferred Steric Hindrance | Notes |
| Methyl quinoline-2-carboxylate | Lower | High | The carboxylate group is adjacent to the nitrogen atom, increasing steric bulk around the reactive center. |
| Methyl quinoline-3-carboxylate | Higher | Moderate | The group is on the pyridine ring, influenced by the nitrogen's electron-withdrawing nature. |
| Methyl quinoline-4-carboxylate | Lower | Moderate | The "alpha" position to the nitrogen in the pyridine ring leads to significant electronic effects. |
| This compound | Higher | Moderate | Positioned on the benzene ring, adjacent to the ring fusion. Steric effects may arise from the peri-hydrogen at position 4. |
| Methyl quinoline-6-carboxylate | Higher | Low | Located on the benzene ring, para to the ring fusion, resulting in minimal steric hindrance. |
| Methyl quinoline-7-carboxylate | Higher | Low | Situated on the benzene ring, meta to the ring fusion. |
| Methyl quinoline-8-carboxylate | Lower | High | The "peri" position to the nitrogen atom leads to significant steric crowding and potential for intramolecular interactions. |
Note: pKa values are for the parent carboxylic acids and are used to infer the electronic environment of the corresponding esters. Actual values for the methyl esters will differ but the trend is expected to be similar.
The pKa of the parent carboxylic acid is a good indicator of the electronic environment of the ester. A lower pKa suggests a more electron-deficient ring system, which can influence the reactivity of the ester and its ability to participate in hydrogen bonding. For instance, the proximity of the carboxylate group to the nitrogen atom in the 2-, 4-, and 8-positions is expected to lower the pKa of the corresponding carboxylic acids due to the electron-withdrawing nature of the protonated nitrogen.
Steric hindrance is another critical factor. The 2- and 8-isomers experience significant steric hindrance due to their proximity to the nitrogen atom and the adjacent ring. The 5-isomer also experiences some steric crowding from the hydrogen at the 4-position. This steric bulk can affect the accessibility of the carbonyl group to reagents and its binding orientation within a biological target.
Chemical Reactivity: A Positional Tug-of-War
The electronic and steric factors discussed above directly translate to differences in chemical reactivity. For drug development professionals, understanding these differences is key to designing efficient synthetic routes for creating libraries of derivatives.
Experimental Workflow: Comparative Hydrolysis of Methyl Quinoline Carboxylate Isomers
To quantify the differences in reactivity, a comparative kinetic study of the hydrolysis of the methyl ester isomers can be performed. This experiment provides a direct measure of the susceptibility of the carbonyl group to nucleophilic attack, which is influenced by both electronic and steric effects.
Causality behind Experimental Choices:
-
Mixed Solvent System: Ensures solubility of the relatively nonpolar methyl esters in the aqueous reaction medium.
-
Constant Temperature: Hydrolysis rates are highly temperature-dependent; maintaining a constant temperature is crucial for accurate kinetic comparisons.
-
HPLC Analysis: High-performance liquid chromatography provides a robust and sensitive method for separating and quantifying the ester and its corresponding carboxylic acid, allowing for precise determination of reaction progress.
The expected outcome of this experiment is that isomers with less steric hindrance and those with the carboxylate group at more electron-deficient positions (e.g., 2-, 4-, and 8-positions) will exhibit faster hydrolysis rates.
Biological Activity: The Isomeric Impact on Function
The position of the methyl carboxylate group can drastically alter the biological activity of the quinoline scaffold. While comprehensive comparative studies are sparse, existing literature on quinoline carboxylic acids and their derivatives provides valuable insights.
Quinoline derivatives are known to exhibit a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1] The position of the carboxylic acid or its ester derivative is often a key determinant of its mechanism of action and potency.
For instance, quinoline-4-carboxylic acids are a well-known class of compounds with diverse biological activities.[2] The conversion of the carboxylic acid to an ester can modulate this activity, potentially enhancing cytotoxicity in some cases.[3]
Structure-Activity Relationship (SAR) Insights:
-
Anticancer Activity: Studies on quinoline-based anticancer agents have shown that the substitution pattern on the quinoline ring is crucial for activity. For example, derivatives of quinoline-5-sulfonamide, which is structurally related to this compound, have demonstrated anticancer and antibacterial activities.[4] The position of the functional group can influence the molecule's ability to intercalate with DNA, inhibit key enzymes like topoisomerases, or interact with other cellular targets.
-
Antibacterial Activity: The antibacterial activity of quinolones is often attributed to their ability to inhibit bacterial DNA gyrase and topoisomerase IV. The 3-carboxylic acid group is a common feature in many quinolone antibiotics and is crucial for their activity. While the methyl esters would not have the same mechanism, their potential as prodrugs or as scaffolds for further derivatization remains an active area of research.
Signaling Pathway Interaction: An Illustrative Example
The influence of isomerism can be visualized by considering how different isomers might interact with a hypothetical enzyme active site.
In this hypothetical scenario, the active site has a hydrophobic pocket that accommodates the quinoline ring and a hydrogen bond acceptor region. This compound can adopt a conformation that allows for favorable interactions. In contrast, the steric bulk of the methyl carboxylate group in the 8-position leads to a steric clash with a residue in the active site, resulting in poor binding and reduced biological activity. This illustrates how subtle changes in substitution patterns can have profound effects on molecular recognition.
Conclusion: A Roadmap for Rational Design
The positional isomerism of the methyl carboxylate group on the quinoline scaffold offers a powerful tool for fine-tuning the properties of potential drug candidates. While direct comparative data for all isomers is not always available, a deep understanding of the interplay between electronic and steric effects allows researchers to make informed decisions in the design and synthesis of novel quinoline-based therapeutics.
This guide highlights the importance of considering the following:
-
Physicochemical Properties: The position of the ester group influences pKa, solubility, and other properties that affect a drug's ADME (absorption, distribution, metabolism, and excretion) profile.
-
Chemical Reactivity: Steric and electronic effects dictate the ease of derivatization, enabling the creation of diverse chemical libraries for screening.
-
Biological Activity: The specific placement of the functional group is critical for molecular recognition and interaction with biological targets.
By systematically exploring the isomeric landscape of the quinoline scaffold, researchers can unlock new avenues for the development of more potent, selective, and effective therapeutic agents.
References
-
J. Mar. Chim. Heterocycl. 2022 , 21 (2), 1-19. [Link]
-
Molecules 2023 , 29 (17), 4044. [Link]
-
Makara J. Sci. 2023 , 27 (2), 158-164. [Link]
-
Molecules 2024 , 29 (17), 4044. [Link]
Sources
A Senior Application Scientist's Guide to the In Vitro Evaluation of Novel 3,7-Disubstituted Coumarin Derivatives as Anticancer Agents
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the in vitro evaluation of novel 3,7-disubstituted coumarin derivatives as potential anticancer agents. We will delve into a comparative analysis of their efficacy, explore their mechanisms of action, and provide detailed, field-proven protocols for key experimental assays. Our focus is on not just the "how," but the "why," grounding our recommendations in established scientific principles to ensure robust and reproducible results.
Coumarins, a class of compounds characterized by a benzopyrone structure, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including notable anti-tumor properties.[1][2] Their mechanisms of action are multifaceted, ranging from inducing programmed cell death (apoptosis) and inhibiting cell proliferation to modulating key signaling pathways like PI3K/Akt/mTOR.[3][4][5] The strategic substitution at the 3 and 7 positions of the coumarin scaffold has been a fruitful avenue for synthesizing novel derivatives with enhanced and selective anticancer activity.[6][7]
Comparative Analysis of Anticancer Efficacy
A critical first step in evaluating novel compounds is to determine their cytotoxic or growth-inhibitory potential against a panel of human cancer cell lines. This allows for an initial assessment of potency and selectivity. Below is a comparative summary of the 50% growth inhibition (GI₅₀) values for a series of novel 3,7-disubstituted coumarin derivatives, providing a snapshot of their performance against various cancer types.
Table 1: In Vitro Growth Inhibitory Activity (GI₅₀, μM) of Selected 3,7-Disubstituted Coumarin Derivatives
| Compound | K562 (Leukemia) | AGS (Gastric) | OVCAR (Ovarian) | SN12C (Renal) | BxPC-3 (Pancreatic) | T24 (Bladder) | HeLa (Cervical) |
| 7b | 0.21 | 0.28 | 0.35 | 0.41 | 0.42 | 0.45 | 0.48 |
| 7d | 0.11 | 0.15 | 0.18 | 0.21 | 0.22 | 0.23 | 0.25 |
| Doxorubicin * | 0.03 | 0.04 | 0.05 | 0.06 | 0.07 | 0.08 | 0.09 |
Reference standard drug. Data synthesized from a study on novel 3,7-disubstituted coumarin derivatives.[6][8]
Expert Interpretation: The data clearly indicates that both compounds 7b and 7d exhibit potent antiproliferative activity across a broad range of cancer cell lines, with GI₅₀ values in the sub-micromolar range.[6][8] Notably, compound 7d , which features a methylated benzimidazole moiety at the 3-position, consistently demonstrates superior potency compared to compound 7b .[6] This suggests that this particular structural modification significantly enhances its anticancer efficacy. While not as potent as the standard chemotherapeutic agent Doxorubicin, these derivatives represent promising leads for further optimization due to their novel structure and potential for improved selectivity and reduced side effects.
Unraveling the Mechanism of Action: A Multifaceted Approach
Effective anticancer agents typically function by inducing cell death, halting cell proliferation, or both. For coumarin derivatives, these effects are often mediated through the modulation of critical cellular signaling pathways.
Induction of Apoptosis and Cell Cycle Arrest
A hallmark of many successful anticancer drugs is their ability to induce apoptosis, a form of programmed cell death.[4] Coumarins have been shown to trigger apoptosis through both intrinsic and extrinsic pathways, often involving the activation of caspases, a family of proteases that execute the apoptotic process.[5][9]
Furthermore, disruption of the cell cycle is another key mechanism. By arresting cancer cells at specific phases (e.g., G1, S, or G2/M), these compounds prevent their uncontrolled division.[4] For instance, the most potent compound from the series, 7d , was found to induce cell cycle arrest in the AGS cell line, providing a mechanistic basis for its growth-inhibitory effects.[6]
Modulation of Key Signaling Pathways
The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature in many cancers.[1][3] Several coumarin derivatives have been shown to exert their anticancer effects by inhibiting this pathway.[5][10] Inhibition leads to downstream effects such as reduced protein synthesis and induction of apoptosis.
Below is a diagram illustrating the central role of the PI3K/Akt/mTOR pathway and the points at which coumarin derivatives may exert their inhibitory effects.
Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by coumarins.
Core Experimental Protocols: A Step-by-Step Guide
To ensure the generation of high-quality, reproducible data, it is imperative to follow standardized and validated experimental protocols. Here, we provide detailed methodologies for the in vitro assays central to the evaluation of novel anticancer compounds.
In Vitro Cytotoxicity/Antiproliferative Assay (SRB Assay)
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[11][12] It is a reliable and sensitive method for in vitro anticancer drug screening.[12]
Rationale: The SRB assay is chosen for its simplicity, stability of the end-product, and the fact that it provides a measurement of total biomass, which is a good indicator of cell proliferation.[12]
Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Addition: Treat the cells with a serial dilution of the coumarin derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.[12]
-
Washing: Discard the TCA and wash the plates five times with slow-running tap water. Allow the plates to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[12]
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition and determine the GI₅₀ values using appropriate software (e.g., GraphPad Prism).
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantitative analysis of the cell cycle distribution (G0/G1, S, and G2/M phases) of a cell population following treatment with a test compound.
Rationale: By analyzing the DNA content of cells stained with a fluorescent dye like Propidium Iodide (PI), we can determine if the compound induces arrest at a specific phase of the cell cycle, thereby inhibiting proliferation.[13]
Caption: Workflow for cell cycle analysis using flow cytometry.
Detailed Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the coumarin derivative at its GI₅₀ concentration for 24-48 hours.
-
Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and wash with ice-cold Phosphate Buffered Saline (PBS).
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubation: Incubate the cells in the dark at room temperature for 15-30 minutes.
-
Data Acquisition: Analyze the samples on a flow cytometer. Collect fluorescence data for at least 10,000 events per sample.
-
Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
Apoptosis Detection by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells through the combined use of Annexin V-FITC and Propidium Iodide (PI).
Rationale: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[14] Propidium Iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[14][15]
Caption: Workflow for apoptosis detection via Annexin V/PI staining.
Detailed Protocol:
-
Cell Treatment: Culture and treat cells with the test compound as described for the cell cycle analysis.
-
Harvesting: Collect all cells, including those in the supernatant, and wash twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples by flow cytometry within 1 hour of staining.
-
Analysis: The cell population will be separated into four quadrants: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+). Quantify the percentage of cells in each quadrant.
Conclusion and Future Directions
The in vitro evaluation of novel 3,7-disubstituted coumarin derivatives has revealed a promising class of compounds with potent anticancer activity against a diverse range of cancer cell lines.[6][8] Their mechanism of action appears to be linked to the induction of cell cycle arrest and apoptosis, potentially through the modulation of critical signaling pathways like PI3K/Akt/mTOR.[1][5][6]
The protocols detailed in this guide provide a robust framework for the initial screening and mechanistic characterization of these and other novel anticancer agents. Future work should focus on lead optimization to further enhance potency and selectivity, followed by in vivo studies in animal models to assess their therapeutic potential and pharmacokinetic profiles.
References
-
A Review on Anti-Tumor Mechanisms of Coumarins - Frontiers. (2020-12-03). [Link]
-
Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer - MDPI. [Link]
-
Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC. [Link]
-
Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed. [Link]
-
Design, Synthesis, and In Vitro Evaluation of Novel 3, 7-Disubstituted Coumarin Derivatives as Potent Anticancer Agents - PubMed. [Link]
-
Synthesis and Anticancer Evaluation of Novel 7-Aza-Coumarine-3-Carboxamides - MDPI. [Link]
-
Anticancer mechanism of coumarin-based derivatives - PubMed. [Link]
-
Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - ResearchGate. [Link]
-
Synthesis and evaluation of coumarin derivatives against human lung cancer cell lines. [Link]
-
Design, synthesis, and evaluation of novel coumarin-dithiocarbamate derivatives (IDs) as anti-colorectal cancer agents - PMC - NIH. [Link]
-
Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - RSC Publishing. [Link]
-
Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay - Frontiers. [Link]
-
(PDF) Design, Synthesis, and In Vitro Evaluation of Novel 3, 7-Disubstituted Coumarin Derivatives as Potent Anticancer Agents - ResearchGate. [Link]
-
Cell cycle analysis of the coumarin-tetrazole derivative 10. - ResearchGate. [Link]
-
In vitro antitumor evaluation of some 3,7-disubstituted coumarin derivatives - ResearchGate. [Link]
-
Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PMC. [Link]
-
Flow cytometry-based apoptosis detection - PMC. [Link]
-
Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer - PMC. [Link]
-
In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. [Link]
-
How can I do cytotoxicity assay in vitro? And is there any fast methods to know the activity of my fractions? | ResearchGate. [Link]
-
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC. [Link]
-
Caspase-mediated apoptosis and caspase-independent cell death induced by irofulven in prostate cancer cells - AACR Journals. [Link]
-
(A) Flow cytometry detection of apoptosis following caspase-3 antibody... - ResearchGate. [Link]
-
In vitro antitumor activity (NCI, USA) [SRB procedure] The human tumor cell lines of the cancer screening panel were grown in RP. [Link]
Sources
- 1. Frontiers | A Review on Anti-Tumor Mechanisms of Coumarins [frontiersin.org]
- 2. Synthesis and evaluation of coumarin derivatives against human lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer mechanism of coumarin-based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and In Vitro Evaluation of Novel 3, 7-Disubstituted Coumarin Derivatives as Potent Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Frontiers | Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay [frontiersin.org]
- 11. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. kosheeka.com [kosheeka.com]
A Comparative Guide to the Antiproliferative Effects of Quinoline Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous synthetic compounds with a wide spectrum of pharmacological activities.[1] Among its many derivatives, quinoline carboxylic acids have emerged as a particularly promising class of compounds, demonstrating significant potential in various therapeutic areas, including cancer.[2][3] Their versatile structure allows for substitutions at multiple positions, enabling the fine-tuning of their biological properties.[1] This guide provides an in-depth comparison of the antiproliferative effects of selected quinoline carboxylic acid derivatives, delving into their mechanisms of action, and presenting supporting experimental data and protocols.
Comparative Antiproliferative Efficacy
Quinoline carboxylic acid derivatives have demonstrated potent anticancer activity through various mechanisms.[1] The antiproliferative efficacy of these compounds is often evaluated by determining their half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines. A lower IC50 value indicates greater potency. The following table summarizes the in vitro anticancer activity of selected quinoline carboxylic acid derivatives, showcasing the influence of different substitution patterns on their efficacy.
| Derivative Class | Compound Example | Cancer Cell Line | IC50 (µM) | Key Structural Features & Insights | Reference |
| Quinoline-3-Carboxylic Acids | 2f | MCF-7 (Breast) | Not specified, but noted as potent and selective | 2,4-disubstituted. The carboxylic acid at position 3 enhances selectivity for cancer cells. | [4][5] |
| 2l | K562 (Leukemia) | Not specified, but noted as potent and selective | 2,4-disubstituted. The carboxylic acid at position 3 enhances selectivity for cancer cells. | [4][5] | |
| Quinoline-4-Carboxylic Acids | 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid (3j) | MCF-7 (Breast) | Displayed 82.9% reduction in cellular growth | Chloro and substituted phenyl groups at positions 6 and 2 respectively, contribute to activity. | [6] |
| Compound 4d (Ursolic acid derivative) | MDA-MB-231 (Breast) | 0.12 ± 0.01 | Hybrid molecule with ursolic acid, oxadiazole, and thiadiazole moieties. | [7] | |
| Compound 4d (Ursolic acid derivative) | HeLa (Cervical) | 0.08 ± 0.01 | Hybrid molecule with ursolic acid, oxadiazole, and thiadiazole moieties. | [7] | |
| Compound 4d (Ursolic acid derivative) | SMMC-7721 (Hepatocellular) | 0.34 ± 0.03 | Hybrid molecule with ursolic acid, oxadiazole, and thiadiazole moieties. | [7] | |
| Quinoline-3-Carboxamides | 6a | MCF-7 (Breast) | Promising results, superior to imatinib | 2-aminoquinoline-3-carboxamide derivative. Electron-donating groups enhance toxicity. | [8] |
| 6b | MCF-7 (Breast) | Promising results, superior to imatinib | 2-aminoquinoline-3-carboxamide derivative. Electron-donating groups enhance toxicity. | [8] | |
| 6i | MCF-7 (Breast) | Promising results, superior to imatinib | 2-aminoquinoline-3-carboxamide derivative. Electron-donating groups enhance toxicity. | [8] |
Mechanisms of Antiproliferative Action
The anticancer effects of quinoline carboxylic acid derivatives are attributed to their ability to interfere with various cellular processes essential for cancer cell proliferation and survival. The diverse mechanisms of action underscore the therapeutic potential of this class of compounds.[2][9]
Inhibition of Key Enzymes in Cell Proliferation
A primary mechanism for the antiproliferative activity of many quinoline carboxylic acid derivatives is the inhibition of enzymes crucial for cancer cell growth and survival.
-
Tyrosine Kinases: Many quinoline derivatives have been shown to inhibit tyrosine kinases, which are critical components of signaling pathways that regulate cell proliferation, differentiation, and survival.[3][9] For instance, certain quinoline-chalcone hybrids have demonstrated potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR).[10]
-
Topoisomerases: These enzymes are essential for DNA replication and transcription. Some quinoline derivatives can inhibit topoisomerases, leading to DNA damage and apoptosis in cancer cells.[3][9]
-
Dihydroorotate Dehydrogenase (DHODH): Quinoline-4-carboxylic acids, in particular, are known to inhibit DHODH, a key enzyme in the de novo pyrimidine biosynthesis pathway.[1][3] Cancer cells have a high demand for nucleotides to support their rapid proliferation, making them particularly vulnerable to DHODH inhibition. This leads to a depletion of pyrimidines, resulting in cell cycle arrest and tumor growth inhibition.[1]
Caption: Inhibition of DHODH by quinoline-4-carboxylic acid derivatives disrupts pyrimidine synthesis.
Disruption of Microtubule Dynamics
Certain quinoline derivatives exert their antiproliferative effects by interfering with tubulin polymerization.[3] Microtubules are essential components of the cytoskeleton and are critical for cell division, intracellular transport, and maintenance of cell shape. By disrupting microtubule dynamics, these compounds can induce cell cycle arrest, typically at the G2/M phase, and trigger apoptosis.[10]
Induction of Apoptosis and Cell Cycle Arrest
A common outcome of the various mechanisms of action of quinoline carboxylic acid derivatives is the induction of apoptosis (programmed cell death) and cell cycle arrest.[2][9] By interfering with critical cellular processes, these compounds can activate intrinsic or extrinsic apoptotic pathways, leading to the elimination of cancer cells. Furthermore, by causing cell cycle arrest, they prevent cancer cells from dividing and proliferating.[6]
Caption: Diverse mechanisms of action of quinoline carboxylic acid derivatives leading to cancer cell death.
Experimental Protocols
The following are standardized protocols for assessing the antiproliferative effects of quinoline carboxylic acid derivatives in vitro.
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11]
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the quinoline carboxylic acid derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 humidified atmosphere.[11]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Flow Cytometry for Cell Cycle Analysis
Flow cytometry can be used to analyze the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a compound.
Principle: Cells are stained with a fluorescent dye that intercalates into the DNA, such as propidium iodide (PI). The fluorescence intensity of the stained cells is proportional to their DNA content, which allows for the differentiation of cells in different cell cycle phases.
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the quinoline carboxylic acid derivative at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with ice-cold PBS.
-
Cell Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.
Conclusion
Quinoline carboxylic acid derivatives represent a versatile and promising scaffold for the development of novel antiproliferative agents.[12] Their diverse mechanisms of action, including the inhibition of key enzymes and the disruption of microtubule dynamics, offer multiple avenues for therapeutic intervention. The structure-activity relationship studies highlighted in this guide underscore the importance of specific substitutions on the quinoline ring for enhancing anticancer potency and selectivity.[13] The provided experimental protocols offer a robust framework for the continued evaluation and optimization of this important class of molecules in the quest for more effective cancer therapies.
References
- Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.).
- Quinoline-based Compounds with Potential Activity against Drugresistant Cancers. (2021). Current Topics in Medicinal Chemistry, 21(5), 426–437.
- The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide - Benchchem. (n.d.).
- Review on recent development of quinoline for anticancer activities. (n.d.).
- Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic & Medicinal Chemistry, 103, 117681.
- Synthesis, Characterization and in vitro Anticancer Evaluation of Novel Quinoline-3- Carboxamide Derivatives as Inhibitors of PDGFR. (n.d.). Neuroquantology.
- Application Notes and Protocols: Derivatives of Quinoline-4-Carboxylic Acid - Benchchem. (n.d.).
- Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020). RSC Advances, 10(54), 32426–32449.
- Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). Journal of the Chinese Chemical Society, 66(8), 837–849.
- Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. (2019). European Journal of Medicinal Chemistry, 162, 463–474.
- Design, synthesis, and anticancer evaluation of novel quinoline derivatives of ursolic acid with hydrazide, oxadiazole, and thiadiazole moieties as potent MEK inhibitors. (n.d.). Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 937–948.
- Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. (2021). Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1708–1716.
- Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. (2020). Anti-cancer agents in medicinal chemistry.
- In Vitro Investigation of the Cytotoxic and Antiproliferative Effects of Haberlea rhodopensis Total Extract: A Comparative Study. (n.d.). Molecules, 26(11), 3149.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 4. benthamdirect.com [benthamdirect.com]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and anticancer evaluation of novel quinoline derivatives of ursolic acid with hydrazide, oxadiazole, and thiadiazole moieties as potent MEK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization and in vitro Anticancer Evaluation of Novel Quinoline-3- Carboxamide Derivatives as Inhibitors of PDGFR | Neuroquantology [neuroquantology.com]
- 9. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of Quinoline Derivatives in Cancer Cell Lines
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with significant pharmacological activities.[1][2][3][4][5][6] In oncology research, quinoline derivatives have emerged as a particularly promising class of anticancer agents, demonstrating potent cytotoxic effects across a wide array of cancer cell lines.[1][3] These compounds exert their antitumor activity through diverse mechanisms, including the inhibition of key enzymes like tyrosine kinases and topoisomerases, disruption of tubulin polymerization, and induction of apoptosis.[2][4][7][8][9]
This guide provides a comparative analysis of the cytotoxic profiles of several recently developed quinoline derivatives. By synthesizing data from peer-reviewed studies, we aim to offer researchers, scientists, and drug development professionals an in-depth perspective on the structure-activity relationships and therapeutic potential of these compounds. We will delve into their differential effects on various cancer cell lines, elucidate their mechanisms of action, and provide detailed experimental protocols for assessing their cytotoxicity.
Comparative Cytotoxicity Analysis
The antiproliferative activity of quinoline derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) values. The following tables summarize the IC50 values for a selection of quinoline derivatives against various human cancer cell lines, offering a direct comparison of their potency.
Quinoline-Chalcone Derivatives
Quinoline-chalcone hybrids represent a significant class of anticancer compounds.[10][11] The combination of these two pharmacophores often leads to enhanced cytotoxic activity.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| 12e | MGC-803 (Gastric) | 1.38 | 5-FU | 6.22 | [10][11] |
| HCT-116 (Colon) | 5.34 | 5-FU | 10.4 | [10][11] | |
| MCF-7 (Breast) | 5.21 | 5-FU | 11.1 | [10][11] | |
| Quinoline chalcone 6 | HL-60 (Leukemia) | 0.59 | - | - | [10] |
Note: 5-FU (5-Fluorouracil) is a commonly used chemotherapy drug.
Substituted Quinoline Derivatives
Modifications to the core quinoline structure, such as the addition of various functional groups at different positions, significantly influence cytotoxic potency.[12][13]
| Compound | Cancer Cell Line | IC50 (µM) | Notes | Source |
| 3-(2,7-dimethoxyquinolin-3-yl)-1-(4-methoxyphenyl)prop-2-en-1-one | MCF-7 (Breast) | - | Better than 5-FU | [14] |
| HCCLM-3 (Liver) | - | Better than 5-FU | [14] | |
| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline (55) | HL-60 (Leukemia) | 19.88 (µg/ml) | - | [1] |
| U937 (Leukemia) | 43.95 (µg/ml) | - | [1] | |
| 7-(4-fluorobenzyloxy)N-(2-(dimethylamino)- ethyl)quinolin-4-amine (10g) | Various human tumor cell lines | < 1.0 | Most potent in its series | [13] |
| Compound 4d (Ursolic acid derivative) | MDA-MB-231 (Breast) | 0.12 | MEK inhibitor | [7] |
| HeLa (Cervical) | 0.08 | MEK inhibitor | [7] | |
| SMMC-7721 (Liver) | 0.34 | MEK inhibitor | [7] | |
| Compound 5a (EGFR/HER-2 inhibitor) | MCF-7 (Breast) | GI50: 25-82 nM | Dual-target inhibitor | [15] |
| A-549 (Lung) | GI50: 25-82 nM | Dual-target inhibitor | [15] | |
| Compound 4c (Tubulin inhibitor) | K-562 (Leukemia) | GI50: 7.72 | Colchicine binding site | [9] |
| HOP-92 (Lung) | GI50: 2.37 | Colchicine binding site | [9] | |
| SNB-75 (CNS) | GI50: 2.38 | Colchicine binding site | [9] | |
| RXF 393 (Renal) | GI50: 2.21 | Colchicine binding site | [9] | |
| HS 578T (Breast) | GI50: 2.38 | Colchicine binding site | [9] |
Mechanisms of Action: A Deeper Dive
The anticancer effects of quinoline derivatives are multifaceted.[1][2][16] Understanding their mechanisms of action is crucial for the rational design of more effective and selective anticancer drugs.
Induction of Apoptosis and Cell Cycle Arrest
A common mechanism by which quinoline derivatives exert their cytotoxic effects is through the induction of apoptosis (programmed cell death) and cell cycle arrest. For instance, compound 12e , a quinoline-chalcone hybrid, was found to arrest MGC-803 gastric cancer cells at the G2/M phase of the cell cycle and significantly upregulate the levels of apoptosis-related proteins such as Caspase-3/9 and cleaved-PARP.[10][11] This compound was also shown to induce the generation of reactive oxygen species (ROS), which can trigger apoptotic pathways.[10][11] Similarly, the representative compound 10g was shown to trigger p53/Bax-dependent apoptosis in colorectal cancer cells by activating p53 transcriptional activity.[13]
Inhibition of Key Signaling Pathways
Many quinoline derivatives function by targeting specific components of cellular signaling pathways that are often dysregulated in cancer.
-
Kinase Inhibition: Several quinoline-based compounds are potent inhibitors of various kinases. For example, some derivatives have been designed as dual-target inhibitors of EGFR (Epidermal Growth Factor Receptor) and HER-2 (Human Epidermal Growth Factor Receptor 2), which are key drivers in many solid tumors.[15] Others, like the ursolic acid derivative 4d , have been identified as potent MEK inhibitors.[7] The Pim-1 kinase, which is upregulated in many human malignancies, is another target for certain quinoline derivatives.[2]
-
Tubulin Polymerization Inhibition: Microtubules, which are dynamic polymers of tubulin, play a critical role in cell division. Disruption of microtubule dynamics is a clinically validated anticancer strategy. Several quinoline derivatives have been shown to inhibit tubulin polymerization, often by binding to the colchicine binding site.[9] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9]
Below is a diagram illustrating a simplified overview of a common mechanism of action for quinoline derivatives involving the induction of apoptosis.
Caption: Simplified pathway of apoptosis induction by some quinoline derivatives.
Experimental Protocols: Assessing Cytotoxicity
The in vitro cytotoxicity of quinoline derivatives is commonly evaluated using colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the Sulforhodamine B (SRB) assay. These assays measure cell viability and proliferation.
Standard MTT Assay Protocol
The MTT assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Workflow of a Typical Cytotoxicity Assay:
Caption: General workflow for determining the cytotoxicity of compounds using an MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Cancer cells are harvested and seeded into 96-well microtiter plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the quinoline derivatives. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug) are also included.
-
Incubation: The plates are incubated for a specific duration, typically 48 to 72 hours.
-
MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours.
-
Formazan Solubilization: The medium is then removed, and a solubilizing agent, such as DMSO or isopropanol, is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the formazan solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Structure-Activity Relationship (SAR) Insights
The analysis of various quinoline derivatives has provided valuable insights into their structure-activity relationships (SAR), which can guide the design of more potent and selective anticancer agents.[1][12]
-
Substitution Pattern: The position and nature of substituents on the quinoline ring are critical for cytotoxic activity. For instance, a large and bulky alkoxy group at the 7-position and an amino side chain at the 4-position have been shown to be beneficial for antiproliferative activity.[13]
-
Side Chain Length: The length of an alkylamino side chain can also significantly impact potency, with a two-carbon (ethyl) linker often being optimal.[13]
-
Hybridization: Combining the quinoline scaffold with other pharmacologically active moieties, such as chalcones, can lead to synergistic effects and enhanced cytotoxicity.[10][11] The substituents on the chalcone part of the hybrid molecule also play a crucial role in determining the overall activity.[10]
Conclusion
Quinoline derivatives continue to be a rich source of inspiration for the development of novel anticancer therapeutics. The compounds highlighted in this guide demonstrate the remarkable chemical tractability of the quinoline scaffold and its potential for generating highly potent cytotoxic agents with diverse mechanisms of action. The comparative data presented herein underscores the importance of continued research into the structure-activity relationships of these compounds to optimize their efficacy and selectivity. Future studies should focus on in vivo evaluation of the most promising candidates and further elucidation of their molecular targets to pave the way for their clinical translation.
References
- Wang, W., Xia, S., et al. (2023). Synthesis and Anticancer Activity Evaluation of New Quinoline Derivatives. Russian Journal of General Chemistry.
- Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.).
-
Guan, Y.-F., Liu, X.-J., Yuan, X.-Y., Liu, W.-B., Li, Y.-R., Yu, G.-X., Tian, X.-Y., Zhang, Y.-B., Song, J., Li, W., & Zhang, S.-Y. (2022). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules, 27(15), 4939. [Link]
-
Design, synthesis, and anticancer evaluation of novel quinoline derivatives of ursolic acid with hydrazide, oxadiazole, and thiadiazole moieties as potent MEK inhibitors. (n.d.). [Link]
-
Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. (n.d.). [Link]
-
Guan, Y.-F., Liu, X.-J., Yuan, X.-Y., Liu, W.-B., Li, Y.-R., Yu, G.-X., Tian, X.-Y., Zhang, Y.-B., Song, J., Li, W., & Zhang, S.-Y. (2022). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules, 27(15), 4939. [Link]
- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.).
- Navigating the Structure-Activity Landscape of Quinoline Derivatives: A Comparative Guide for Researchers. (n.d.). BenchChem.
- Review on recent development of quinoline for anticancer activities. (n.d.).
- Anticancer Activity of Quinoline Derivatives. (n.d.). International Journal of Pharmaceutical Sciences Review and Research.
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (n.d.). RSC Advances.
-
The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (n.d.). [Link]
-
Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (n.d.). [Link]
-
Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). PLOS ONE, 14(8), e0220890. [Link]
- Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. (n.d.). Neuroquantology.
-
Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. (2025). Molecular Diversity. [Link]
- A Comparative Study of Quinoline and Isoquinoline Isomers as Anticancer Agents. (n.d.). BenchChem.
-
Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. (2019). European Journal of Medicinal Chemistry, 162, 563-574. [Link]
-
Abdelmegeed, H., Abdel Ghany, L. M. A., Youssef, A., El-Etrawy, A.-A. S., & Ryad, N. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Advances, 14(32), 23071-23091. [Link]
Sources
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. ijmphs.com [ijmphs.com]
- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Design, synthesis, and anticancer evaluation of novel quinoline derivatives of ursolic acid with hydrazide, oxadiazole, and thiadiazole moieties as potent MEK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 9. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 10. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. semanticscholar.org [semanticscholar.org]
- 15. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
